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  • Product: 4-Chloro-2,7-naphthyridin-1-amine
  • CAS: 1100760-58-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 7-chloro-1,8-naphthyridin-2-amine: Synthesis, Characterization, and Biological Potential

Abstract This technical guide provides a comprehensive overview of 7-chloro-1,8-naphthyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of data for 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 7-chloro-1,8-naphthyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of data for 4-chloro-2,7-naphthyridin-1-amine, this guide focuses on the well-characterized and structurally related isomer, 7-chloro-1,8-naphthyridin-2-amine. The 1,8-naphthyridine scaffold is a recognized pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document details the chemical structure, physicochemical properties, synthesis methodologies with mechanistic insights, analytical characterization, and the known biological context of 7-chloro-1,8-naphthyridin-2-amine, serving as a vital resource for researchers, scientists, and professionals in drug development.

Introduction to the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged scaffold in drug discovery.[2] Its rigid planar structure and the presence of nitrogen atoms allow for diverse intermolecular interactions with biological targets. The broad spectrum of pharmacological activities associated with 1,8-naphthyridine derivatives, including their use as antibacterial, antiviral, anticancer, and anti-inflammatory agents, has spurred extensive research into the synthesis and biological evaluation of novel analogues.[1][3][4] 7-chloro-1,8-naphthyridin-2-amine, featuring both a chloro and an amino substituent, represents a key intermediate for the development of more complex and potentially more potent therapeutic agents.

Chemical Structure and Physicochemical Properties

The chemical identity and fundamental properties of 7-chloro-1,8-naphthyridin-2-amine are foundational to its application in research and development.

Chemical Structure and Identifiers

The structure of 7-chloro-1,8-naphthyridin-2-amine is characterized by a 1,8-naphthyridine core with a chlorine atom at position 7 and an amino group at position 2.

Chemical Structure:

Figure 1: Chemical structure of 7-chloro-1,8-naphthyridin-2-amine.

SMILES: C1=CC(=NC2=C1C=CC(=N2)Cl)N[5]

InChI: InChI=1S/C8H6ClN3/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H,(H2,10,11,12)[5]

Physicochemical Properties

While experimental data for the physicochemical properties of 7-chloro-1,8-naphthyridin-2-amine are not extensively reported, predicted values provide valuable insights for experimental design.

PropertyValueSource
Molecular FormulaC₈H₆ClN₃[5]
Molecular Weight179.61 g/mol [5]
XlogP (predicted)2.1[5]
Hydrogen Bond Donors1[5]
Hydrogen Bond Acceptors3[5]
Melting Point170 °C[6]

Synthesis of 7-chloro-1,8-naphthyridin-2-amine

The synthesis of 7-chloro-1,8-naphthyridin-2-amine can be achieved through a multi-step process, typically involving the construction of the 1,8-naphthyridine core followed by functional group interconversion. A common and effective method is the Friedländer annulation to form the naphthyridine ring system.[7][8][9]

Synthetic Pathway Overview

The synthesis starts with the formation of a 2-amino-7-hydroxy-1,8-naphthyridine precursor, which is then chlorinated to yield the final product.

synthesis_overview start 2,6-Diaminopyridine + Malic Acid precursor 2-Amino-7-hydroxy-1,8-naphthyridine start->precursor H₂SO₄ product 7-chloro-1,8-naphthyridin-2-amine precursor->product POCl₃

Figure 2: Synthetic overview for 7-chloro-1,8-naphthyridin-2-amine.

Experimental Protocol

Step 1: Synthesis of 2-Amino-7-hydroxy-1,8-naphthyridine

This step involves the acid-catalyzed condensation of 2,6-diaminopyridine with malic acid, a variation of the Skraup synthesis, to form the hydroxylated naphthyridine core.

  • Reagents and Equipment:

    • 2,6-Diaminopyridine

    • Malic acid

    • Concentrated Sulfuric Acid

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Ice bath

  • Procedure:

    • Carefully add concentrated sulfuric acid to a round-bottom flask cooled in an ice bath.

    • Slowly add 2,6-diaminopyridine to the cooled sulfuric acid with stirring.

    • Gradually add malic acid to the mixture.

    • Heat the reaction mixture under reflux for several hours.

    • After cooling, pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium carbonate) to precipitate the product.

    • Collect the precipitate by filtration, wash with water, and dry to yield 2-amino-7-hydroxy-1,8-naphthyridine.

Step 2: Chlorination of 2-Amino-7-hydroxy-1,8-naphthyridine

The hydroxyl group at the 7-position is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[9]

  • Reagents and Equipment:

    • 2-Amino-7-hydroxy-1,8-naphthyridine

    • Phosphorus oxychloride (POCl₃)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Ice bath

  • Procedure:

    • Combine 2-amino-7-hydroxy-1,8-naphthyridine with an excess of phosphorus oxychloride in a round-bottom flask.

    • Heat the mixture under reflux for 4 hours.[9]

    • After the reaction is complete, carefully distill off the excess POCl₃ under reduced pressure.

    • Pour the cooled reaction mixture onto ice-cold water.

    • Neutralize the mixture with sodium carbonate, which will cause a yellow solid to precipitate.[9]

    • Collect the solid by filtration and recrystallize from a suitable solvent system like methanol-ether to obtain pure 7-chloro-1,8-naphthyridin-2-amine.[9]

Mechanistic Insights

The formation of the 1,8-naphthyridine core in Step 1 proceeds through a complex series of reactions involving dehydration of malic acid to maleic acid, Michael addition of the aminopyridine, cyclization, and subsequent aromatization. The chlorination in Step 2 is a nucleophilic substitution reaction where the hydroxyl group is protonated by the acidic conditions generated from POCl₃, making it a good leaving group (water). The chloride ion then attacks the carbon atom, displacing the water molecule.

Analytical Characterization

The identity and purity of 7-chloro-1,8-naphthyridin-2-amine are confirmed using various analytical techniques.

Spectroscopic Analysis
  • ¹H-NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons on the naphthyridine ring. The reported ¹H-NMR (200 MHz) chemical shifts (δ) are: 7.86 (d, 1H, J = 4.0 Hz), 7.82 (d, 1H, J = 4.0 Hz), 7.17 (d, 1H, J = 8.0 Hz), 6.75 (d, 1H, J = 8.0 Hz), and 5.33 (bs, 2H for the amino group).[6]

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the N-H stretching of the amino group (around 3311 cm⁻¹) and C=N and C=C stretching vibrations of the aromatic ring system (around 1695, 1607, 1489, and 1437 cm⁻¹).[6]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 7-chloro-1,8-naphthyridin-2-amine, the expected molecular ion peak [M]⁺ would be at m/z 179, with a characteristic isotopic pattern for the chlorine atom ([M+2]⁺ at approximately 32% of the [M]⁺ intensity).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of 7-chloro-1,8-naphthyridin-2-amine. A reverse-phase (RP) HPLC method using a C18 column with a mobile phase of acetonitrile and water containing an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be employed.[7][10]

hplc_workflow sample 7-chloro-1,8-naphthyridin-2-amine Sample hplc RP-HPLC System (C18 Column) sample->hplc detector UV/Vis or MS Detector hplc->detector data Purity Assessment & Quantification detector->data

Figure 3: General workflow for HPLC analysis.

Biological Activity and Therapeutic Potential

While specific biological activity data for 7-chloro-1,8-naphthyridin-2-amine is limited in the public domain, the 1,8-naphthyridine scaffold is a well-established pharmacophore with a wide range of therapeutic applications.

  • Antimicrobial Activity: The 1,8-naphthyridine core is central to the quinolone class of antibiotics, such as nalidixic acid. These compounds typically exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[11] Derivatives of 1,8-naphthyridine have shown activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[12]

  • Anticancer Activity: Numerous 1,8-naphthyridine derivatives have been synthesized and evaluated for their potential as anticancer agents.[1][13] Their mechanisms of action can vary, including the inhibition of kinases involved in cell proliferation and survival, and the induction of apoptosis.

  • Anti-inflammatory Activity: Certain 1,8-naphthyridine derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential for the treatment of inflammatory disorders.[4][13]

The presence of the 2-amino and 7-chloro groups on the 1,8-naphthyridine scaffold of the title compound provides reactive handles for further chemical modifications, enabling the generation of a library of novel derivatives for screening against various biological targets.

Conclusion

7-chloro-1,8-naphthyridin-2-amine is a valuable heterocyclic building block with significant potential for the development of new therapeutic agents. This guide has provided a detailed overview of its chemical structure, physicochemical properties, a reliable synthetic protocol with mechanistic considerations, and methods for its analytical characterization. The established biological activities of the 1,8-naphthyridine scaffold underscore the importance of this compound as a platform for further research in medicinal chemistry and drug discovery. The information presented herein is intended to serve as a practical resource for scientists and researchers working in these fields.

References

  • BenchChem. (2025).
  • Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
  • Nakagome, T., et al. (1983). Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. Current Protocols in Nucleic Acid Chemistry.
  • Kamal, A., et al. (2006). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines.
  • Manetti, F., et al. (2006). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. Journal of Medicinal Chemistry.
  • Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential.
  • SYNTHARISE CHEMICAL INC. (n.d.). Pagoclone / 2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)isoindolin-1-one 250mg. Retrieved from [Link]

  • PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]

  • MDPI. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • PubMed. (2018). Design, synthesis, and biological evaluation of 1,8-naphthyridine glucosamine conjugates as antimicrobial agents. Retrieved from [Link]

  • Internet Scientific Publications. (n.d.). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-chloro-1,8-naphthyridin-2-amine (C8H6ClN3). Retrieved from [Link]

  • ResearchGate. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. Retrieved from [Link]

  • SIELC Technologies. (2018). 7-Chloro-1,8-naphthyridin-2-amine. Retrieved from [Link]

Sources

Exploratory

The Ascendance of 2,7-Naphthyridines in Medicinal Chemistry: A Technical Guide to Drug Discovery Applications

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural ri...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile biological activity is perpetual. Among the plethora of heterocyclic systems, the 2,7-naphthyridine core has emerged as a "privileged scaffold," demonstrating remarkable potential across a spectrum of therapeutic areas. This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of the medicinal chemistry applications of 2,7-naphthyridine derivatives. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental design, offering field-proven insights into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this potent chemical entity.

The 2,7-Naphthyridine Core: A Gateway to Diverse Biological Targets

The 2,7-naphthyridine framework, one of the six structural isomers of pyridopyridine, has garnered significant attention due to its broad spectrum of biological activities.[1] These compounds have shown promise as antitumor, antimicrobial, analgesic, and anticonvulsant agents.[1][2] The inherent structural features of the 2,7-naphthyridine ring system, including its planarity and the strategic placement of nitrogen atoms, allow for key interactions with a variety of biological targets, most notably protein kinases.

The functionalization of the 2,7-naphthyridine scaffold, while historically challenging, has seen significant advancements, enabling the synthesis of diverse libraries of derivatives for biological screening.[2] Synthetic strategies often involve the cyclocondensation or intramolecular cyclization of pyridine derivatives, as well as rearrangements of other heterocyclic systems.[2]

Anticancer Applications: Targeting Key Kinases in Oncogenic Signaling

The most profound impact of 2,7-naphthyridine derivatives has been in the field of oncology, where they have been successfully developed as potent inhibitors of various protein kinases that are critical for tumor growth and survival.

Inhibition of Receptor Tyrosine Kinases: c-Kit, VEGFR-2, and MET

A significant focus of 2,7-naphthyridine research has been the development of inhibitors targeting receptor tyrosine kinases (RTKs) such as c-Kit, VEGFR-2, and MET, which are often dysregulated in cancer.

  • c-Kit and VEGFR-2 Inhibition: The 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one scaffold has been identified as a promising lead structure for the development of c-Kit and VEGFR-2 kinase inhibitors. These kinases are crucial for tumor angiogenesis and cell proliferation.

    • Mechanism of Action: By binding to the ATP-binding site of these kinases, 2,7-naphthyridine derivatives block the downstream signaling pathways that promote cell growth and the formation of new blood vessels that supply tumors.

  • MET and AXL Inhibition: The 2,7-naphthyridone scaffold has also been explored for its potential to inhibit MET and AXL kinases, which are implicated in tumor invasion and metastasis.

MASTL Kinase Inhibition: A Novel Approach to Cancer Therapy

Microtubule-associated serine/threonine kinase-like (MASTL) has emerged as a novel and attractive target for cancer therapy, and 2,7-naphthyridine compounds are being investigated as potent MASTL inhibitors.[3]

  • MASTL's Role in Cancer: MASTL is a key regulator of mitotic progression.[4][5] Its upregulation in various cancers is associated with aggressive clinicopathological features and resistance to chemotherapy.[4] By inhibiting the tumor suppressor protein phosphatase 2A (PP2A), MASTL promotes cell proliferation and survival.[4][5]

  • Therapeutic Rationale: Inhibition of MASTL by 2,7-naphthyridine derivatives can selectively eliminate proliferating cancer cells by inducing mitotic catastrophe, a form of cell death that occurs during mitosis.[3]

Structure-Activity Relationship (SAR) of 2,7-Naphthyridine Kinase Inhibitors

Systematic modification of the 2,7-naphthyridine scaffold has provided valuable insights into the structural requirements for potent and selective kinase inhibition. The following table summarizes key SAR findings for a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives as c-Kit and VEGFR-2 inhibitors.

Compound Substitution Pattern c-Kit IC50 (nM) VEGFR-2 IC50 (nM)
9k 8-(4-fluoroanilino)-2-phenyl8.5>1000
10l 8-(3-chloro-4-fluoroanilino)-2-(4-fluorophenyl)>100056.5
10r 8-(3-ethynylanilino)-2-(4-fluorophenyl)>100031.7
3 (Reference) 8-amino-2-phenyl329.6279.9

Data sourced from a study on 8-amino-substituted 2-phenyl-2,7-naphthyridinone derivatives.

The data clearly indicates that substitutions at the 8-amino position and the 2-phenyl group significantly influence the inhibitory activity and selectivity towards c-Kit and VEGFR-2.

Antimicrobial Applications: A Renewed Interest in a Classic Scaffold

Beyond their anticancer properties, 2,7-naphthyridine derivatives have demonstrated significant antimicrobial activity, making them attractive candidates for the development of new anti-infective agents.[2][6]

Activity Against Gram-Positive Bacteria

Recent studies have highlighted the selective and potent activity of certain 2,7-naphthyridine derivatives against Staphylococcus aureus, a major human pathogen.[7][8] For instance, specific derivatives have shown Minimum Inhibitory Concentrations (MICs) as low as 8 mg/L against S. aureus.[7][8]

Structure-Activity Relationship of Antimicrobial 2,7-Naphthyridines

The antimicrobial potency of 2,7-naphthyridines is closely linked to their substitution patterns. The following table presents the MIC values for selected 2,7-naphthyridine derivatives against S. aureus.

Compound Key Structural Features MIC (mg/L) against S. aureus
10j Hydrazone derivative8
10f Hydrazone derivative31

Data sourced from an evaluation of 2,7-naphthyridines as anti-staphylococcal candidates.[8]

These findings suggest that the hydrazone moiety plays a crucial role in the observed antibacterial activity.

Neurological and Other Applications: An Expanding Horizon

While the primary focus of 2,7-naphthyridine research has been on oncology and infectious diseases, there is emerging evidence of their potential in treating central nervous system (CNS) disorders and inflammatory conditions. Some derivatives have been investigated for their anticonvulsant and analgesic properties.[2] However, the exploration of 2,7-naphthyridines in neurodegenerative diseases like Alzheimer's and Parkinson's remains a relatively uncharted area, presenting a promising avenue for future research.

Experimental Protocols: A Practical Guide for the Bench Scientist

To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 2,7-naphthyridine derivatives.

Synthesis of 2,7-Naphthyridin-1(2H)-one Derivatives

A common and versatile method for the synthesis of the 2,7-naphthyridin-1(2H)-one core is through a multi-step sequence starting from readily available pyridine derivatives. The following is a representative protocol.

Step 1: Synthesis of 2-Hydroxy-4-methyl-1,8-naphthyridine

  • To a mixture of ethylacetoacetate (0.1 moles) and 2-aminopyridine (0.1 moles), add 5 mL of concentrated sulfuric acid.

  • Reflux the reaction mixture at 135°C in an oil bath with occasional stirring for approximately 5 hours.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Filter the solid, dry it, and recrystallize from a methanol-ether mixture to obtain the pure product.

Step 2: Synthesis of 2-Chloro-1,8-naphthyridine-3-carboxylic acid

  • Reflux a mixture of 2-hydroxy-1,8-naphthyridine-3-carboxylic acid (0.01 mole) in phosphorus oxychloride for 30 minutes.

  • Pour the resulting mixture into crushed ice and neutralize with sodium carbonate solution.

  • The precipitated solid is the desired product.

This protocol is adapted from a general synthesis of 1,8-naphthyridine derivatives and may require optimization for specific 2,7-naphthyridine targets.[9]

In Vitro Kinase Inhibition Assay (c-Kit and MET)

The following protocol outlines a general procedure for determining the in vitro inhibitory activity of 2,7-naphthyridine derivatives against c-Kit and MET kinases using a luminescence-based assay.

  • Reagent Preparation:

    • Prepare a 1x kinase reaction buffer.

    • Dilute the kinase (c-Kit or MET), substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP to their final desired concentrations in the 1x kinase reaction buffer.

    • Prepare serial dilutions of the test compounds (2,7-naphthyridine derivatives) in the appropriate solvent (e.g., DMSO).

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the test compound or vehicle (DMSO) to the appropriate wells.

    • Add 2 µL of the diluted enzyme solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Record the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

This protocol is based on commercially available kinase assay kits and may need to be adapted for specific experimental conditions.[7][10]

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 2,7-naphthyridine derivatives against bacteria using the broth microdilution method.

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the 2,7-naphthyridine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve the desired concentration range.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

This is a standard protocol for MIC determination and should be performed under aseptic conditions.[8]

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

The MASTL Kinase Signaling Pathway in Cancer

MASTL_Pathway cluster_mitosis Mitotic Progression cluster_cancer Oncogenic Signaling CDK1 CDK1 MASTL MASTL CDK1->MASTL Activates Mitotic_Substrates Mitotic Substrates CDK1->Mitotic_Substrates Phosphorylates ENSA_ARPP19 ENSA/ARPP19 MASTL->ENSA_ARPP19 Phosphorylates AKT_mTOR AKT/mTOR Pathway MASTL->AKT_mTOR Promotes Wnt_BetaCatenin Wnt/β-catenin Pathway MASTL->Wnt_BetaCatenin Promotes PP2A_B55 PP2A-B55 ENSA_ARPP19->PP2A_B55 Inhibits PP2A_B55->Mitotic_Substrates Dephosphorylates Mitotic_Entry Mitotic Entry Mitotic_Substrates->Mitotic_Entry Proliferation Cell Proliferation & Survival AKT_mTOR->Proliferation Wnt_BetaCatenin->Proliferation Metastasis Invasion & Metastasis Wnt_BetaCatenin->Metastasis Naphthyridine 2,7-Naphthyridine Inhibitor Naphthyridine->MASTL Inhibits

Caption: The MASTL kinase signaling pathway and its inhibition by 2,7-naphthyridine derivatives.

Experimental Workflow for Kinase Inhibitor Screening

Kinase_Inhibitor_Screening Start Start: Synthesized 2,7-Naphthyridine Library Assay_Prep Prepare Kinase Assay: - Kinase - Substrate - ATP - Test Compounds Start->Assay_Prep Incubation Incubate at Room Temperature Assay_Prep->Incubation Detection Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection Luminescence Measure Luminescence Detection->Luminescence Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Luminescence->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A generalized workflow for the in vitro screening of 2,7-naphthyridine derivatives as kinase inhibitors.

Conclusion and Future Perspectives

The 2,7-naphthyridine scaffold has firmly established itself as a versatile and potent platform for the development of novel therapeutics, particularly in the realm of oncology and infectious diseases. The insights gained from extensive structure-activity relationship studies have provided a clear roadmap for the rational design of next-generation inhibitors with improved potency and selectivity.

The future of 2,7-naphthyridine research is bright, with several exciting avenues for exploration. A deeper investigation into their potential in neurodegenerative and inflammatory diseases is warranted. Furthermore, the development of novel synthetic methodologies to access a wider range of structurally diverse derivatives will undoubtedly unlock new biological activities. As our understanding of the complex signaling networks that drive human disease continues to grow, the adaptable and potent nature of the 2,7-naphthyridine core will ensure its continued prominence in the arsenal of medicinal chemists for years to come.

References

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. ResearchGate. Available from: [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC. Available from: [Link]

  • MASTL: A novel therapeutic target for Cancer Malignancy. PubMed. Available from: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available from: [Link]

  • c-Met Kinase Assay Kit. BPS Bioscience. Available from: [Link]

  • The Oncogenic Functions of MASTL Kinase. Frontiers. Available from: [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed. Available from: [Link]

  • Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting. PMC. Available from: [Link]

  • MASTL - Wikipedia. Wikipedia. Available from: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. Scilit. Available from: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available from: [Link]

  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate. Available from: [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. PMC. Available from: [Link]

  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. ResearchGate. Available from: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. PMC. Available from: [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available from: [Link]

  • Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Internet Scientific Publications. Available from: [Link]

  • 2,7-Naphthyridine derivatives studied in this work. ResearchGate. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]

  • Structure–activity relationship (SAR) and docking studies of... ResearchGate. Available from: [Link]

  • 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. MDPI. Available from: [Link]

  • Naphthyridines. I. Synthesis of Some 1,7-Naphthyridines1'2. ElectronicsAndBooks. Available from: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to 4-Chloro-2,7-naphthyridin-1-amine

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the heterocyclic compound 4-Chloro-2,7-naphthyridin-1-amine. We will delve int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the heterocyclic compound 4-Chloro-2,7-naphthyridin-1-amine. We will delve into its fundamental properties, synthesis, potential applications, and essential safety protocols, providing a robust framework for its use in a laboratory setting.

Compound Identification and Core Properties

4-Chloro-2,7-naphthyridin-1-amine is a substituted naphthyridine, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms. The specific arrangement of the nitrogen atoms in the 2 and 7 positions, combined with the chloro and amine functional groups, imparts distinct chemical and physical properties that make it a valuable building block in medicinal chemistry.

The primary molecular identifiers and computed properties are summarized below.

PropertyValueSource
IUPAC Name 4-chloro-2,7-naphthyridin-1-amine[1]
CAS Number 1100760-58-4[1]
Molecular Formula C₈H₆ClN₃[1]
Molecular Weight 179.61 g/mol [1]
Canonical SMILES NC1=NC=C(Cl)C2=CC=NC=C21[1]
InChI Key DXBGHKHEGDNEFO-UHFFFAOYSA-N[1]
Purity Typically ≥95%[1]

The structural representation of 4-Chloro-2,7-naphthyridin-1-amine is crucial for understanding its reactivity and potential biological interactions.

Caption: 2D structure of 4-Chloro-2,7-naphthyridin-1-amine.

Scientific Context and Significance

Naphthyridine scaffolds are considered "privileged structures" in drug discovery. Their rigid, planar geometry and the presence of hydrogen bond accepting nitrogen atoms allow them to mimic purine and pteridine rings, making them effective binders for a wide range of biological targets, particularly protein kinases.

The functionalization of the 2,7-naphthyridine core is critical for modulating its pharmacological profile:

  • 1-Amino Group: The primary amine at the C1 position can act as a crucial hydrogen bond donor, anchoring the molecule within a target's binding site. It also serves as a synthetic handle for further derivatization to explore structure-activity relationships (SAR).

  • 4-Chloro Group: The chlorine atom at the C4 position significantly influences the molecule's electronics and lipophilicity. It can engage in halogen bonding, an increasingly recognized non-covalent interaction in drug design, and can also serve as a leaving group for nucleophilic aromatic substitution reactions, enabling the synthesis of diverse analogues.

Given these features, 4-Chloro-2,7-naphthyridin-1-amine represents a key intermediate for the development of novel therapeutics, especially in oncology and inflammatory diseases.

Synthesis and Characterization

A logical approach would involve a multi-step synthesis starting from a suitable pyridine derivative, culminating in the formation of the naphthyridine ring system, followed by chlorination and amination.

Caption: A generalized synthetic workflow for naphthyridine derivatives.

This protocol is illustrative and based on standard procedures for similar heterocyclic transformations. Researchers must adapt and optimize these conditions based on their specific starting materials and laboratory capabilities.

Step 1: Chlorination of a Hypothetical Naphthyridinone Precursor

  • To a stirred suspension of the 2,7-naphthyridin-1-one precursor (1.0 eq) in phosphorus oxychloride (POCl₃, 10.0 eq), add N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until pH 7-8 is reached.

  • Extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chloro-naphthyridine intermediate.

Step 2: Nucleophilic Aromatic Substitution (Amination)

  • Dissolve the crude chloro-naphthyridine intermediate (1.0 eq) in a suitable solvent like 1,4-dioxane or N,N-dimethylformamide (DMF).

  • Add an ammonia source, such as a 7N solution of ammonia in methanol (5.0 eq) or ammonium hydroxide.

  • Seal the reaction vessel and heat to 80-120 °C for 18-24 hours. The use of a microwave reactor can significantly shorten the reaction time.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the mixture to room temperature and remove the solvent in vacuo.

  • Purify the residue using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes or methanol in DCM to afford the pure 4-Chloro-2,7-naphthyridin-1-amine.

The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR should show characteristic signals for the aromatic protons on the naphthyridine core and a broad singlet for the -NH₂ protons. ¹³C NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass and molecular formula (C₈H₆ClN₃). The mass spectrum will exhibit a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

  • Purity Analysis: High-performance liquid chromatography (HPLC) should be used to determine the purity of the final compound, which is typically expected to be >95% for use in biological assays.

Applications in Drug Discovery and Research

The 2,7-naphthyridine scaffold is a component of several kinase inhibitors. For instance, novel 2,7-naphthyridine compounds have been investigated as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), a target in cancer therapy. Inhibiting MASTL can lead to mitotic catastrophe in rapidly dividing cancer cells, making it an attractive anti-cancer strategy.

MASTL_Pathway cluster_mitosis Mitotic Progression MASTL MASTL Kinase (Greatwall) PP2A PP2A-B55 (Phosphatase) MASTL->PP2A Inactivates Catastrophe Mitotic Catastrophe (Cell Death) CDK_Sub CDK Substrates (Phosphorylated) PP2A->CDK_Sub Dephosphorylates Mitosis Successful Mitosis CDK_Sub->Mitosis Inhibitor 4-Chloro-2,7-naphthyridin-1-amine (Potential Inhibitor) Inhibitor->MASTL Inhibits

Caption: Role of MASTL in mitosis and its potential inhibition.

By serving as a starting point for library synthesis, 4-Chloro-2,7-naphthyridin-1-amine allows researchers to probe the SAR of MASTL inhibitors or other kinase targets, potentially leading to the discovery of new lead compounds for various therapeutic indications.

Safety, Handling, and Storage

As a chloro-amino heterocyclic compound, 4-Chloro-2,7-naphthyridin-1-amine requires careful handling. While specific toxicology data is not available, protocols should be based on structurally related compounds.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Rinse mouth and seek immediate medical attention.

Always consult the material safety data sheet (MSDS) provided by the supplier before use.

References

Sources

Exploratory

Technical Guide: Solubility Profiling of 4-Chloro-2,7-naphthyridin-1-amine

[1][2] Executive Summary 4-Chloro-2,7-naphthyridin-1-amine is a critical heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors and antimicrobial agents.[1][2] As a 2,7-naphthyridine derivati...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4-Chloro-2,7-naphthyridin-1-amine is a critical heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors and antimicrobial agents.[1][2] As a 2,7-naphthyridine derivative, its solubility profile is governed by the competing effects of its lipophilic aromatic core, the hydrogen-bonding capacity of the primary amine, and the electron-withdrawing nature of the chlorine substituent.[1][2]

This guide provides a comprehensive analysis of the molecule's solubility behavior.[1][2] Unlike simple reagents, this compound exhibits "solubility windows" that are highly dependent on solvent polarity and pH.[1][2] The following sections detail the theoretical basis for these properties, predicted solubility data based on structural analogs (e.g., 1,7-naphthyridines), and validated protocols for experimental determination.

Physicochemical Analysis & Structural Basis[1][2][3]

To understand the solubility of 4-Chloro-2,7-naphthyridin-1-amine, we must deconstruct its molecular architecture.[1][2] The 2,7-naphthyridine core is a diazanaphthalene system, which is inherently electron-deficient compared to naphthalene but more polar.[1][2]

Structural Determinants of Solubility[1][2]
  • 2,7-Naphthyridine Core: The presence of two nitrogen atoms in the ring system increases polarity and water solubility potential compared to quinoline, but

    
    -
    
    
    
    stacking interactions often lead to poor solubility in non-polar solvents.[1][2]
  • C1-Amine Group (-NH₂): Acts as both a hydrogen bond donor (HBD) and acceptor (HBA).[1][2] This significantly enhances solubility in protic solvents (MeOH, EtOH) and allows for salt formation with acids.[1][2]

  • C4-Chloro Substituent (-Cl): This group increases lipophilicity (LogP) and reduces water solubility.[1][2] It also deactivates the ring system electronically, slightly reducing the basicity of the ring nitrogens.[1][2]

Visualization: Structural Solubility Map

The following diagram illustrates the competing intramolecular forces that dictate solvent interaction.

G Core 2,7-Naphthyridine Core Solubility Net Solubility Profile Core->Solubility Promotes π-stacking (Requires polar aprotic solvents) Amine C1-Amine (-NH2) Amine->Solubility Increases Polarity (Soluble in alcohols/acids) Chloro C4-Chloro (-Cl) Chloro->Solubility Increases Lipophilicity (Reduces aqueous solubility)

Figure 1: Structural features of 4-Chloro-2,7-naphthyridin-1-amine and their impact on solvent interaction.[1][2]

Solubility Profile (Predicted & Empirical)

While specific thermodynamic solubility values for this exact isomer are rarely published in open literature, data from close structural analogs (1,7-naphthyridin-4-amine and 7-chloro-1,5-naphthyridines) allow for a high-confidence predicted profile.[1][2]

Solvent Compatibility Table[1][2]
Solvent ClassRepresentative SolventPredicted SolubilityApplication Context
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL) Primary choice for stock solutions and reaction media (SₙAr).
Polar Protic Methanol, Ethanol Moderate (5–20 mg/mL) Used for recrystallization.[1][2] Solubility increases significantly with heat.[1][2]
Chlorinated DCM, Chloroform Moderate (10–30 mg/mL) Standard workup solvent; often requires 5-10% MeOH for full dissolution.[1][2]
Ethers THF, 1,4-Dioxane Moderate (5–15 mg/mL) Common reaction solvent (e.g., Suzuki coupling).[1][2]
Non-Polar Hexanes, Heptane Insoluble (<0.1 mg/mL) Used as an anti-solvent to precipitate the product.[1][2]
Aqueous Water (pH 7) Low (<1 mg/mL) Poor solubility due to aromaticity and chloro-group.[1][2]
Aqueous Acid 0.1 M HCl High (>20 mg/mL) Soluble via protonation of the ring nitrogens/exocyclic amine.[2]

Critical Note: The "Chloro" substituent at C4 makes this molecule less soluble in water than the parent 2,7-naphthyridin-1-amine.[1] For biological assays, DMSO is the mandatory vehicle.[1][2]

Validated Experimental Protocols

As a researcher, you should not rely solely on predictions. The following protocols are standard operating procedures (SOPs) for determining the exact solubility limits of your specific batch.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this for formulation development or optimizing recrystallization.[1][2]

  • Preparation: Weigh approximately 5 mg of solid 4-Chloro-2,7-naphthyridin-1-amine into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., Methanol).[1][2]

  • Equilibration: Cap the vial and place it on an orbital shaker (500 rpm) at 25°C for 24 hours.

    • Check: If the solid dissolves completely immediately, add more solid until a suspension persists.[1][2]

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant using a 0.22 µm PTFE syringe filter.[1][2]

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm). Compare peak area against a standard calibration curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)

Use this for biological assay preparation to prevent precipitation in media.[1][2]

  • Stock Prep: Prepare a 10 mM stock solution in pure DMSO.

  • Spiking: Spike 5 µL of the DMSO stock into 495 µL of PBS (pH 7.4) or cell culture media.[1][2][3]

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure turbidity via UV-Vis absorbance at 620 nm (non-absorbing region). An increase in OD indicates precipitation.[1][2]

Workflow Visualization

SolubilityWorkflow Start Start: Solid Sample Choice Select Method Start->Choice Thermo Thermodynamic (Shake-Flask) Choice->Thermo For Process Chem Kinetic Kinetic (DMSO Spike) Choice->Kinetic For Bio-Assays Analysis HPLC/UV Analysis Thermo->Analysis 24h Equil. + Filter Kinetic->Analysis 2h Mix + Turbidity Result Solubility Value (mg/mL) Analysis->Result

Figure 2: Decision tree for selecting the appropriate solubility determination protocol.

Practical Applications in Synthesis

The solubility profile dictates the success of downstream chemical modifications.[1][2]

Reaction Solvent Selection

For nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed cross-couplings (Suzuki/Buchwald):

  • Recommended: 1,4-Dioxane or DMF.[1][2]

  • Reasoning: These solvents dissolve the naphthyridine core effectively at elevated temperatures (80–100°C) required for these reactions.[1][2] Dioxane is preferred for ease of removal (lower boiling point than DMF).[1][2]

Purification Strategy
  • Column Chromatography: The compound is moderately polar.[1][2]

    • Eluent: 0–10% Methanol in Dichloromethane (DCM).[1][2]

    • Tip: Pre-dissolve the crude material in a minimum amount of DCM/MeOH (9:[1][2]1) before loading onto silica.[2]

  • Recrystallization:

    • Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.[1][2]

    • Technique: Dissolve in hot Ethanol; add water dropwise until turbidity appears; cool slowly to 4°C.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 442503, Acanthicifoline (2,7-naphthyridine derivative).[1][2] Retrieved February 13, 2026 from [Link][1][2]

  • M. Cheng et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.[1][2] RSC Advances.[1][2][4] Retrieved from [Link]

  • MDPI (2024). Antimicrobial Activity of Naphthyridine Derivatives: Structure-Activity Relationships. Retrieved from [Link][1][2]

Sources

Foundational

Technical Guide: 4-Amino-Substituted Naphthyridines in Drug Discovery

Executive Summary The naphthyridine scaffold—a diazanaphthalene bioisostere—represents a privileged structure in medicinal chemistry.[1][2] Among its isomeric forms, 4-amino-substituted naphthyridines (particularly the 1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The naphthyridine scaffold—a diazanaphthalene bioisostere—represents a privileged structure in medicinal chemistry.[1][2] Among its isomeric forms, 4-amino-substituted naphthyridines (particularly the 1,8- and 1,5-isomers) have emerged as critical pharmacophores. Their structural similarity to 4-aminoquinolines (e.g., chloroquine) and 4-aminoquinazolines (e.g., gefitinib) allows them to exploit established binding pockets in kinases, topoisomerases, and G-protein coupled receptors, while offering distinct solubility and metabolic profiles due to the additional ring nitrogen.

This guide provides a rigorous technical analysis of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these compounds.[2] It is designed for medicinal chemists requiring actionable protocols and mechanistic insights.[2]

Part 1: Structural Architectures and Chemical Space

Naphthyridines consist of two fused pyridine rings.[3] While six isomers exist, the 1,8-naphthyridine and 1,5-naphthyridine scaffolds are dominant in the 4-amino subclass due to their synthetic accessibility and biological relevance.

The "4-Amino" Vector

The C4 position is electronically unique. In 1,8-naphthyridines, C4 is para to the N1 nitrogen and meta to the N8 nitrogen. Introduction of an amino group at C4 creates a "push-pull" electronic system, significantly increasing electron density in the heteroaromatic core, which facilitates:

  • DNA Intercalation: Planar stacking interactions (e.g., Vosaroxin).

  • H-Bonding: The 4-NH acts as a crucial donor in the ATP-binding hinge region of kinases.

Isomer Comparison Table
Feature1,8-Naphthyridine1,5-Naphthyridine1,6-Naphthyridine
Key Drug Class Topoisomerase II Inhibitors, CB2 AgonistsALK5 (TGF-β) Inhibitorsc-Met Inhibitors
Electronic Character Electron-deficient (N1, N8 pull)Symmetrical electron deficiencyAsymmetrical
4-Position Reactivity High susceptibility to SNArModerate susceptibilityHigh susceptibility
Solubility Moderate (Lipophilic core)Improved aqueous solubilityModerate

Part 2: Synthetic Architectures

The synthesis of 4-amino-substituted naphthyridines typically proceeds via a Gould-Jacobs cyclization followed by a Nucleophilic Aromatic Substitution (SNAr) . This route is preferred for its scalability and regioselectivity.

Mechanistic Causality
  • Why Gould-Jacobs? It utilizes inexpensive aminopyridines and malonates to build the second ring, locking in the 4-hydroxy (tautomeric with 4-oxo) functionality.

  • Why POCl3? The 4-hydroxy group is a poor leaving group. Conversion to 4-chloro activates the position for nucleophilic attack. The electron-deficient nature of the naphthyridine ring makes the C4-Cl bond highly reactive toward amines without requiring palladium catalysis (though Buchwald-Hartwig is used for unreactive anilines).

Workflow Visualization (DOT)

SynthesisWorkflow Start 2-Aminopyridine Inter1 Enamine Intermediate Start->Inter1 + EMME (110°C) Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter1->Cyclization Core 4-Hydroxy-1,8-naphthyridine Cyclization->Core - EtOH Activation Chlorination (POCl3) Core->Activation ActivatedCore 4-Chloro-1,8-naphthyridine Activation->ActivatedCore Substitution S_NAr Amination (R-NH2, DMF, Heat) ActivatedCore->Substitution Final 4-Amino-1,8-naphthyridine Substitution->Final

Figure 1: Standard synthetic route for accessing 4-amino-1,8-naphthyridine libraries via the Gould-Jacobs/SNAr sequence.

Part 3: Experimental Validation Protocols

Protocol: SNAr Synthesis of 4-(Alkylamino)-1,8-Naphthyridine-3-Carboxylates

Objective: To install a functionalized amine at the C4 position of the 1,8-naphthyridine core. This protocol is self-validating via TLC monitoring of the disappearance of the chlorinated starting material.

Materials:

  • Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate (1.0 equiv)

  • Primary Amine (e.g., N,N-dimethyl-1,3-propanediamine) (1.2 - 1.5 equiv)

  • Triethylamine (Et3N) (2.0 equiv) - Acts as an acid scavenger.

  • Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate (1.0 mmol) in anhydrous MeCN (5 mL).

  • Addition: Add Et3N (2.0 mmol) followed by the Primary Amine (1.2 mmol) dropwise at room temperature.

    • Note: If the amine is a salt (e.g., hydrochloride), increase Et3N to 3.0 equiv to liberate the free base.

  • Reaction: Heat the mixture to reflux (80-85°C) .

    • Validation Point: Monitor by TLC (System: 5% MeOH in DCM). The starting material (high Rf) should disappear, replaced by a lower Rf fluorescent spot (product). Reaction typically completes in 2–4 hours.

  • Work-up:

    • Cool to room temperature.[4]

    • Option A (Precipitation): If the product precipitates upon cooling, filter the solid, wash with cold ether, and dry.

    • Option B (Extraction): If soluble, concentrate the solvent in vacuo. Redissolve residue in DCM, wash with water (x2) and brine (x1). Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO2, DCM:MeOH gradient).

Yield Expectation: 75–90%. Characterization: 1H NMR will show the disappearance of the C4 aromatic proton (if applicable) or shifts in the adjacent ring protons due to the electron-donating amino group.

Part 4: Therapeutic Frontiers & Mechanism of Action

Oncology: Topoisomerase II Inhibition

Compounds like Vosaroxin (a quinolone-amino acid derivative on a 1,8-naphthyridine core) utilize the 4-amino position to intercalate into DNA.

  • Mechanism: The planar naphthyridine ring slides between DNA base pairs. The 4-substituent interacts with the DNA backbone or the Topoisomerase II enzyme, stabilizing the cleavable complex and inducing apoptosis.

Kinase Inhibition (TGF-β / ALK5)

4-Amino-1,5-naphthyridines are potent inhibitors of the TGF-β type I receptor (ALK5).

  • Binding Mode: The N1 and N5 nitrogens, along with the 4-amino group, form a tridentate hydrogen-bonding network with the kinase hinge region (specifically residues like His283 in ALK5).

Biological Pathway Visualization (DOT)

MOA_Pathway Compound 4-Amino-1,8-Naphthyridine Target1 Topoisomerase II (Nucleus) Compound->Target1 Intercalation Target2 Kinase Domain (ATP Pocket) Compound->Target2 H-Bonding Effect1 Stabilization of Cleavable Complex Target1->Effect1 Effect2 Competitive Inhibition of ATP Binding Target2->Effect2 Outcome1 DS DNA Breaks Effect1->Outcome1 Outcome2 Signal Transduction Blockade Effect2->Outcome2 Apoptosis Apoptosis / Cell Death Outcome1->Apoptosis Outcome2->Apoptosis

Figure 2: Dual mechanistic pathways of 4-amino-naphthyridines in oncology: DNA damage induction via Topo II and kinase signaling blockade.

Part 5: Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substitutions at the 4-amino position based on recent medicinal chemistry literature.

Substituent (R on 4-NH-R)Effect on ActivityRationale
-H (Unsubstituted) Low PotencyLacks steric bulk to fill hydrophobic pockets; poor solubility.
-Alkyl-N(Me)2 High Potency Solubilizing group; forms salt bridges with acidic residues in the binding pocket.
-Phenyl (Aniline) Moderate/HighIncreases lipophilicity; enables pi-stacking interactions (common in kinase inhibitors).
-Heterocycle (e.g., Pyrazole) High SelectivityRigidifies the side chain, reducing entropic penalty upon binding.
-Acyl (Amide) VariableReduces basicity of the 4-N; often used to target specific pockets (e.g., CB2 receptors).

References

  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. ResearchGate. Available at: [Link]

  • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Available at: [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology. Available at: [Link]

  • Synthesis of 2,4-diaminoquinazolines and related 4-amino-naphthyridines via SNAr. RSC Advances. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Nucleophilic Aromatic Substitution on 2,7-Naphthyridine Rings

This Application Note is designed for medicinal chemists and process scientists optimizing the functionalization of the 2,7-naphthyridine scaffold. It synthesizes empirical regioselectivity data with mechanistic principl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists optimizing the functionalization of the 2,7-naphthyridine scaffold. It synthesizes empirical regioselectivity data with mechanistic principles to provide a reliable guide for SNAr protocols.

Executive Summary

The 2,7-naphthyridine system is a privileged "diazanaphthalene" scaffold, increasingly utilized in kinase inhibitors (e.g., MASTL, c-Kit) and antimicrobial agents. Unlike its isomer 1,5-naphthyridine, the 2,7-isomer presents a unique electronic environment where the nitrogen atoms at positions 2 and 7 create distinct zones of electrophilicity.

This guide details the Nucleophilic Aromatic Substitution (SNAr) protocols for this ring system. The critical insight for synthetic planning is the defined order of reactivity : C1 > C3 >> C6/C8 (in specific substituted systems). This inherent regioselectivity allows for the sequential construction of polysubstituted libraries without the need for protecting groups.

Mechanistic Grounding & Regioselectivity

Electronic Landscape

The 2,7-naphthyridine ring is electron-deficient, making it highly susceptible to nucleophilic attack. However, not all positions are equal.

  • C1 Position (Most Reactive): Located

    
     to N2 and "peri" to the bridgehead. It mimics the C1 position of isoquinoline but is further activated by the second nitrogen (N7). The transition state for attack at C1 is stabilized by resonance involving N2.
    
  • C3 Position (Moderately Reactive): Located

    
     to N2 but 
    
    
    
    to the bridgehead. While activated, it is generally less electrophilic than C1 due to differences in inductive stabilization and steric accessibility.
  • C6/C8 Positions: In a symmetric 2,7-naphthyridine, C1 is equivalent to C8, and C3 is equivalent to C6. Once a substituent is introduced (breaking symmetry), electronic bias dictates the next substitution.

The SNAr Mechanism

The reaction proceeds via the classical addition-elimination pathway. The rate-determining step is typically the formation of the anionic Meisenheimer complex.

SNAr_Mechanism cluster_legend Key Interaction Start 1-Chloro-2,7-naphthyridine (Electrophile) TS Meisenheimer Complex (Anionic Intermediate) Start->TS Addition (Rate Limiting) Nu Nucleophile (R-NH2) Nu->Start Attack at C1 Prod 1-Amino-2,7-naphthyridine (Product) TS->Prod Elimination (Fast) LG Leaving Group (Cl-) TS->LG Note N2 atom stabilizes the negative charge in the intermediate.

Figure 1: Mechanism of SNAr at the C1 position. The nitrogen at position 2 acts as an electron sink, stabilizing the Meisenheimer intermediate.

Experimental Protocols

Protocol A: Regioselective Mono-Substitution (C1-Selectivity)

Objective: To selectively displace a halogen at C1 in the presence of a C3 halogen (e.g., using 1,3-dichloro-2,7-naphthyridine).

Rationale: The C1 position reacts significantly faster than C3. By controlling stoichiometry and temperature, exclusive C1-functionalization is achieved.

Materials:

  • Substrate: 1,3-Dichloro-2,7-naphthyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or K2CO3 (2.0 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: Dissolve 1,3-dichloro-2,7-naphthyridine (1.0 mmol) in absolute EtOH (5 mL, 0.2 M).

  • Addition: Add the base (2.0 mmol) followed by the amine (1.1 mmol) dropwise at room temperature (RT).

  • Reaction: Stir at RT.

    • Note: Highly reactive amines (e.g., pyrrolidine, morpholine) may react within 1–2 hours at RT.

    • Note: Less nucleophilic anilines may require mild heating (40–50 °C).

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting material and the formation of the mono-substituted product (M+Amine-Cl).

    • Checkpoint: If di-substitution is observed, lower the temperature to 0 °C and ensure strict 1:1 stoichiometry.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (EtOAc) or DCM.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc). The C1-substituted product is usually less polar than the di-substituted byproduct.

Expected Result: >85% yield of 1-amino-3-chloro-2,7-naphthyridine .

Protocol B: Sequential Di-Substitution (Accessing 1,3-Diamines)

Objective: To functionalize the C3 position after C1 has been substituted.

Rationale: The introduction of an electron-donating amino group at C1 deactivates the ring, making the C3-chloride less reactive. Forcing conditions (higher temperature, stronger base/nucleophile) are required for the second SNAr.

Materials:

  • Substrate: 1-Amino-3-chloro-2,7-naphthyridine (from Protocol A)

  • Nucleophile: Amine (Excess, 3–5 equiv)

  • Solvent: DMSO or NMP (for high boiling point) or sealed tube in EtOH.

Step-by-Step Procedure:

  • Preparation: Dissolve the C1-substituted substrate in DMSO (0.5 M).

  • Reaction: Add excess amine (5.0 equiv).

  • Heating: Heat the reaction mixture to 100–120 °C in a sealed vessel or microwave reactor.

    • Microwave: 120 °C for 30–60 minutes is often sufficient.

    • Thermal: Oil bath at 110 °C for 12–24 hours.

  • Workup: Pour the reaction mixture into ice-water. The product often precipitates. Filter the solid. If no precipitate forms, extract with EtOAc.

  • Purification: Recrystallization or chromatography.

Protocol C: Hydrolysis to Naphthyridinones

Objective: Conversion of 1,3-dichloro-2,7-naphthyridine to 1-amino-3-oxo derivatives (via intermediate ethers/rearrangement).

Context: Recent literature describes "Smiles-type" rearrangements where alkoxyacetamides at C1 can rearrange to form 1-amino-3-oxo species.[1][2][3] This is relevant for creating fused tricyclic systems (e.g., furo[2,3-c]naphthyridines).[4]

Strategic Workflow & Decision Tree

The following diagram illustrates the decision logic for functionalizing 1,3-dichloro-2,7-naphthyridine.

Workflow SM 1,3-Dichloro-2,7-naphthyridine Cond1 Condition A: 1.0 eq Amine, RT, EtOH SM->Cond1 Prod1 1-Amino-3-Chloro (Major Product) Cond1->Prod1 Fast (C1 Selective) Cond2 Condition B: Excess Amine, 120°C, DMSO Prod1->Cond2 Rearrange Special Case: Smiles Rearrangement (if Nu = Alkoxyacetamide) Prod1->Rearrange Specific Side Chains Prod2 1,3-Diamino-2,7-naphthyridine Cond2->Prod2 Slow (C3 Substitution) Prod3 1-Amino-3-Oxo Derivative Rearrange->Prod3

Figure 2: Synthetic workflow for sequential functionalization. Note the temperature differential required for C3 substitution.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction at C1 Nucleophile is too weak (e.g., electron-deficient aniline).Switch solvent to DMSO; increase temp to 60°C; add catalytic KI.
Over-substitution (C1 & C3) Reaction temp too high or excess amine used.Perform reaction at 0°C; add amine dropwise; use exact 1.05 equiv.
Hydrolysis (OH instead of amine) Wet solvent or hygroscopic base.Use anhydrous EtOH/MeCN; use DIPEA instead of hydroxide bases.
Poor Solubility Naphthyridine core is planar/lipophilic.Use DMSO or DMF as cosolvent; sonicate to initiate.

Case Study: Antimicrobial Development

In the development of anti-staphylococcal agents (e.g., Compound 10j from Int. J. Mol.[5][6] Sci. 2024), the 2,7-naphthyridine core was functionalized at C1 with a hydrazine moiety.

  • Chemistry: The 1-ethoxy-3-carboxylate precursor was treated with hydrazine.

  • Observation: Substitution occurred exclusively at the activated C1 position (displacing ethoxy) or modified the ester, depending on conditions.

  • Result: The resulting 1-hydrazone derivatives showed MIC values as low as 8 mg/L against S. aureus, validating the biological relevance of this substitution pattern.

References

  • Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines. Int. J. Mol. Sci.2024 , 25(22), 11977. Link

    • Key Finding: Establishes the protocol for synthesizing 1-amino-3-chloro derivatives
  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates. Int. J. Mol.[5] Sci.2024 , 26(21), 10442. Link

    • Key Finding: Demonstrates biological applications and functionalization of the 3-carboxyl-2,7-naphthyridine scaffold.[6]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

    • Key Finding: General mechanistic principles of SNAr applicable to electron-deficient heterocycles.[7]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. Molecules2019 , 24(6), 1167. Link

    • Key Finding: Comparison of leaving group abilities (F vs Cl) and base effects in SNAr.

Sources

Application

Application Note: Functionalization of 1-Amino-2,7-Naphthyridine Derivatives

This guide is structured to provide an authoritative, deep-dive technical resource for the functionalization of the 1-amino group in 2,7-naphthyridine derivatives. It moves beyond generic textbook descriptions to address...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide an authoritative, deep-dive technical resource for the functionalization of the 1-amino group in 2,7-naphthyridine derivatives. It moves beyond generic textbook descriptions to address specific reactivity profiles, potential pitfalls (such as the Smiles rearrangement), and high-value medicinal chemistry applications.[1]

Executive Summary & Therapeutic Significance

The 2,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for isoquinoline and quinazoline cores.[1] It is extensively utilized in the development of kinase inhibitors (specifically c-MET , VEGFR-2 , and AXL ), where the heterocyclic nitrogen atoms often function as hinge binders.[1]

The 1-amino-2,7-naphthyridine moiety (analogous to 1-aminoisoquinoline) presents a unique "amidine-like" exocyclic amine.[1] Functionalizing this group is critical for:

  • Tuning Solubility & pKa: Modulating the basicity of the adjacent N2 nitrogen.

  • Extending SAR Vectors: Reaching into the solvent-exposed regions of ATP-binding pockets.

  • Metabolic Stability: Blocking oxidative metabolism at the electron-deficient C1 position.

Critical Challenge: The 1-amino group exhibits reduced nucleophilicity compared to aniline due to resonance delocalization into the electron-deficient naphthyridine ring. Furthermore, the presence of ring nitrogens (N2 and N7) creates competition for electrophiles, requiring highly selective protocols.[1]

Chemical Reactivity Analysis

Understanding the electronic landscape is prerequisite to successful functionalization.

Structural Dynamics[1]
  • Electronic Character: The 1-amino group is essentially a vinylogous amidine . The lone pair on the exocyclic nitrogen (

    
    ) is delocalized onto the ring nitrogen (N2).
    
  • Nucleophilicity Order:

    
     (1-NH2) > N7 (distal pyridine) > N2 (shielded/amidine-like).[1]
    
  • Tautomerism: While the amino tautomer is dominant, functionalization can trap the imino form if not carefully controlled.

The "Smiles Rearrangement" Trap

Expert Insight: A common failure mode in 1-amino-2,7-naphthyridine chemistry is the unintended Smiles rearrangement .[1] If the 1-amino group is functionalized with a side chain containing a nucleophile (e.g., 2-hydroxyethyl or 2-aminoethyl) and there is a leaving group (like Cl) at the 3-position, the molecule can undergo an intramolecular


 rearrangement, migrating the side chain to C3 and expelling the N1 amine.[1]
  • Mitigation: Perform functionalization after stabilizing the C3 position or ensure basic conditions are mild to prevent deprotonation of the side-chain nucleophile.

Experimental Protocols

Protocol A: Selective Acylation (Amide Formation)

Objective: Convert 1-NH2 to an amide (1-NHCOR) without N-acylation of the ring nitrogens. Mechanism: Base-catalyzed nucleophilic acyl substitution.

Materials:

  • Substrate: 1-amino-2,7-naphthyridine derivative (1.0 equiv)[1]

  • Reagent: Acid Chloride (1.1 equiv) or Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)[1]
    
  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the 1-amino-2,7-naphthyridine (0.5 mmol) in anhydrous DCM (5 mL) under

    
     atmosphere.
    
    • Note: If solubility is poor (common with fused heterocycles), switch to DMF or a DMF/DCM (1:[1]1) mixture.

  • Activation (Acid Route): If using free acid, pre-activate with HATU and DIPEA in DMF for 15 mins before adding the amine.

  • Addition (Acid Chloride Route): Cool the solution to 0°C. Add DIPEA followed by dropwise addition of the acid chloride.

    • Critical Control: Do not use Pyridine as solvent; it can promote bis-acylation or acylation of ring nitrogens.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by LCMS.

    • Target Mass:

      
      . Watch for 
      
      
      
      (Bis-acylation).
  • Workup: Quench with sat.

    
    . Extract with EtOAc (3x). Wash organic layer with brine (to remove DMF).
    
  • Purification: Flash chromatography (MeOH/DCM gradient).

Troubleshooting:

Observation Root Cause Solution
No Reaction Low nucleophilicity of 1-NH2 Switch to stronger base (NaH) in THF (creates anion, highly reactive).[1]
Bis-acylation Excess reagent/High Temp Use stoichiometric acid chloride; add at -78°C; use ammonia/MeOH workup to cleave labile N-acyls.[1]

| Ring N-Acylation | Kinetic control failure | Isolate product immediately; ring acyls are often hydrolytically unstable and cleave during workup. |

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Synthesis of diarylamines (1-NH-Ar).[1] This is the "gold standard" for kinase inhibitor synthesis. Challenge: The 1-amino group is a poor nucleophile and the substrate can poison the catalyst via N2/N7 coordination.

Materials:

  • Nucleophile: 1-amino-2,7-naphthyridine (1.0 equiv)[1]

  • Electrophile: Aryl Bromide/Iodide (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Ligand: BrettPhos or Xantphos (10 mol%)

    • Selection Logic: BrettPhos is optimized for primary amines and heteroaryl substrates. Xantphos is excellent for rigidifying the transition state.

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:

  • Vessel Prep: Flame-dry a microwave vial or Schlenk tube. Backfill with Argon 3x.

  • Loading: Add 1-amino-2,7-naphthyridine (1.0 equiv), Aryl Halide (1.2 equiv), Base (

    
    ), and Pre-catalyst (BrettPhos Pd G3 or similar) to the vial.
    
    • Alternative: Add

      
       and Ligand separately if pre-catalyst is unavailable.
      
  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration). Seal the vessel.

  • Reaction: Heat to 100°C (oil bath) or 110°C (Microwave) for 2–12 hours.

    • Monitoring: Check for consumption of the aryl halide.

  • Workup: Filter through a Celite pad (elute with EtOAc). Concentrate filtrate.

  • Purification: Flash chromatography.

Expert Insight - Ligand Screening: If BrettPhos fails, switch to tBuXPhos (for steric bulk) or BINAP (classic robust system).[1] Avoid monodentate phosphines (


) as they are easily displaced by the naphthyridine nitrogens.
Protocol C: Reductive Alkylation

Objective: Mono-alkylation to form secondary amines (1-NH-Alkyl). Mechanism: Imine formation followed by in situ hydride reduction.

Step-by-Step Methodology:

  • Imine Formation: Combine 1-amino-2,7-naphthyridine (1.0 equiv) and Aldehyde (1.5 equiv) in 1,2-Dichloroethane (DCE) or MeOH.[1]

  • Add Acid: Add catalytic Acetic Acid (AcOH, 2-3 drops) or

    
     (1.0 equiv) to promote dehydration.[1] Stir 1-2 h at RT.
    
    • Why Titanium? For electron-deficient amines,

      
       acts as a Lewis acid and water scavenger, driving the unfavorable equilibrium toward the imine.[1]
      
  • Reduction: Cool to 0°C. Add

    
     (3.0 equiv). Stir overnight at RT.
    
    • Reagent Choice:

      
       is milder than 
      
      
      
      and will not reduce the aldehyde/ketone directly, ensuring only the imine is reduced.[1]
  • Workup: Quench with sat.

    
    . Extract with DCM.
    

Visualization of Workflows

Diagram 1: Reactivity & Functionalization Logic

This diagram illustrates the decision matrix for choosing the correct protocol based on the desired derivative.

FunctionalizationStrategy Start Target: 1-Amino-2,7-Naphthyridine Decision Desired Functionalization? Start->Decision Route_Acyl Amide/Urea (Acylation) Decision->Route_Acyl C=O Linker Route_Aryl N-Aryl (Buchwald-Hartwig) Decision->Route_Aryl Biaryl System Route_Alkyl N-Alkyl (Reductive Amination) Decision->Route_Alkyl Flexible Chain Cond_Acyl Protocol A: Acid Chloride + DIPEA or HATU Coupling Route_Acyl->Cond_Acyl Cond_Aryl Protocol B: Pd2(dba)3 + BrettPhos Cs2CO3, Dioxane, 100°C Route_Aryl->Cond_Aryl Cond_Alkyl Protocol C: Aldehyde + Ti(OiPr)4 then NaBH(OAc)3 Route_Alkyl->Cond_Alkyl Outcome Functionalized Kinase Inhibitor Core Cond_Acyl->Outcome Cond_Aryl->Outcome Risk CRITICAL RISK: Smiles Rearrangement Cond_Alkyl->Risk If sidechain has nucleophile Cond_Alkyl->Outcome Risk->Outcome Avoid C3-LG

Caption: Decision tree for functionalizing 1-amino-2,7-naphthyridines, highlighting specific protocols and the Smiles rearrangement risk.

Comparative Data Summary

The following table summarizes reaction conditions optimized for 2,7-naphthyridine vs. standard aniline substrates.

ParameterStandard Aniline1-Amino-2,7-NaphthyridineReason for Deviation
Nucleophilicity HighLowElectron-withdrawing pyridine rings reduce

electron density.[1]
Base (Acylation) TEA/PyridineDIPEA/NaHPyridine competes; stronger base (NaH) often needed to deprotonate amide.
Pd-Catalyst Generic (

)
Specialized (BrettPhos)Heterocycles can chelate Pd; bulky ligands prevent catalyst poisoning.[1]
Solvent DCM/THFDMF/DioxanePoor solubility of the fused bicyclic scaffold in non-polar solvents.
Temp (Coupling) 60–80°C100–120°CHigher activation energy required for oxidative addition/reductive elimination.

References

  • Sirakanyan, S. N., et al. (2024).[1] "Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines." International Journal of Molecular Sciences, 25(22), 11977.[1] Link[1]

  • Wang, X., et al. (2019).[1] "Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors." European Journal of Medicinal Chemistry, 178, 705-714.[1][2] Link

  • BenchChem. (2025). "Application Notes: Buchwald-Hartwig Amination of Halo-1,5-Naphthyridines." (Adapted for 2,7-isomer).[1][2][3][4][5][6][7][8] Link[1]

  • Paul, F., et al. (1994).[1] "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][9] Reaction conditions for the coupling of secondary amines with aryl halides." Journal of the American Chemical Society, 116(13), 5969–5970.[1] Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1][10] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[1] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Chloro-2,7-naphthyridin-1-amine Solubility Guide

Executive Summary: The "Hidden" Lattice Energy 4-Chloro-2,7-naphthyridin-1-amine is a fused bicyclic heteroaromatic scaffold. While DMSO is generally a universal solvent, this specific molecule presents a "perfect storm"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Lattice Energy

4-Chloro-2,7-naphthyridin-1-amine is a fused bicyclic heteroaromatic scaffold. While DMSO is generally a universal solvent, this specific molecule presents a "perfect storm" for solubility issues due to three physicochemical factors:

  • Planarity &

    
    -Stacking:  The flat naphthyridine core encourages strong intermolecular 
    
    
    
    -
    
    
    stacking, leading to high crystal lattice energy that resists solvation.
  • H-Bond Network: The C1-amine (donor) and ring nitrogens (acceptors) create a robust hydrogen-bonding network in the solid state.

  • Hygroscopic Sensitivity: The compound is hydrophobic. As DMSO absorbs atmospheric water (hygroscopicity), the solvent power decreases, causing the "crash-out" effect.

This guide provides a diagnostic workflow to distinguish between kinetic insolubility (slow to dissolve) and thermodynamic insolubility (saturation limit reached).

Diagnostic & Troubleshooting (FAQ)

Q1: "My 10 mM stock solution looks clear, but after freezing and thawing, there are fine needles at the bottom. Is the compound degrading?"

Diagnosis: This is likely Crystal Seeding , not degradation. Root Cause: DMSO is highly hygroscopic. During the freeze-thaw cycle, the DMSO surface absorbs atmospheric moisture. Water acts as an "anti-solvent" for this hydrophobic amine, lowering the solubility threshold locally and inducing nucleation. Solution:

  • Do not filter immediately. You will lose the compound.

  • The "Heat-Cycle" Fix: Warm the vial to 37°C–40°C in a water bath for 10 minutes, followed by 5 minutes of sonication.

  • Prevention: Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles. Use varying-temperature storage (store at RT if used within 2 weeks, -20°C for long term).

Q2: "I cannot get the solid to dissolve even at 5 mM. It stays as a cloudy suspension."

Diagnosis: You may be working with a Salt Form (e.g., HCl or TFA salt) rather than the Free Base. Root Cause:

  • Free Base: Moderate solubility in DMSO (typically >20 mM).

  • HCl Salt: Often less soluble in pure organic solvents like DMSO because the ionic lattice is extremely stable and DMSO (while polar) does not solvate chloride ions well compared to water. Solution:

  • Check the CoA (Certificate of Analysis).[1] If it is a salt, add 1-2% Water or 0.1% Acid (Acetic Acid) to the DMSO to help break the ionic lattice.

  • Note: If using for biological assays, ensure the acid additive is compatible with your assay buffer.

Q3: "When I dilute my DMSO stock into cell culture media, it precipitates immediately."

Diagnosis: The "Solvent Shock" phenomenon. Root Cause: 4-Chloro-2,7-naphthyridin-1-amine is lipophilic (LogP ~1.8–2.5 estimated). Rapid dilution into aqueous media (high dielectric constant) forces the hydrophobic molecules to aggregate instantly before they can disperse. Solution:

  • Stepwise Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform an intermediate dilution (e.g., 100%

    
     10% 
    
    
    
    1%).
  • Use a Carrier: Pre-dissolve the compound in DMSO containing 10-20% Solutol® HS 15 or Tween-80 before adding to media (if assay permits).

Standard Operating Protocol (SOP): Solubilization Workflow

This protocol is designed to overcome the high lattice energy of naphthyridine derivatives.

Materials Required
  • Solvent: Anhydrous DMSO (Grade:

    
    99.9%, stored over molecular sieves).
    
  • Equipment: Ultrasonic bath (35–40 kHz), Vortex mixer, Water bath (37°C).

Step-by-Step Procedure
  • Weighing: Weigh the target mass of 4-Chloro-2,7-naphthyridin-1-amine into a glass vial (avoid plastic microfuge tubes for initial solvation to prevent plasticizer leaching).

  • Solvent Addition: Add 70% of the calculated volume of Anhydrous DMSO.

    • Why? Adding the full volume immediately can create a "supersaturated layer" that crashes out later.

  • Mechanical Disruption (The Critical Step):

    • Vortex at max speed for 30 seconds.

    • Sonicate at room temperature for 5–10 minutes.

    • Visual Check: If cloudy, heat to 40°C for 5 minutes, then sonicate again.

  • Volume Adjustment: Once clear, add the remaining 30% DMSO to reach the target concentration.

  • QC Check: Hold the vial against a light source. Look for "Schlieren lines" (wavy lines indicating mixing) or micro-particulates.

  • Desiccation: Flush the headspace with Argon or Nitrogen gas before capping to prevent water uptake.

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for handling solubility issues with this compound.

SolubilityWorkflow Start Start: Solid Compound CheckForm Check CoA: Salt or Free Base? Start->CheckForm AddDMSO Add Anhydrous DMSO (Target 10mM) CheckForm->AddDMSO VisualCheck Visual Inspection AddDMSO->VisualCheck Clear Solution Clear VisualCheck->Clear Yes Cloudy Cloudy / Precipitate VisualCheck->Cloudy No Store Aliquot & Store (-20°C, Desiccated) Clear->Store Sonicate Sonicate (10 min) + Heat (40°C) Cloudy->Sonicate ReCheck Re-Inspect Sonicate->ReCheck ReCheck->Clear Solubilized SaltIssue If Salt Form: Add 1-5% H2O or Switch to DMSO/Acid ReCheck->SaltIssue Still Cloudy (Salt) DilutionIssue If Free Base: Reduce Conc to 5mM ReCheck->DilutionIssue Still Cloudy (Base) SaltIssue->VisualCheck DilutionIssue->VisualCheck

Figure 1: Decision tree for troubleshooting naphthyridine solubility in DMSO.

Physicochemical Data & Solubility Estimates[2][3][4][5][6]

The following data is synthesized from structural analog behavior (1,5- and 1,8-naphthyridines) and general heterocyclic chemistry principles.

ParameterValue / CharacteristicImpact on Solubility
Molecular Weight ~179.6 g/mol Low MW suggests good kinetics, but lattice energy dominates.
LogP (Calc) ~1.8 – 2.2Moderately lipophilic. Poor water solubility (<1 mg/mL).
H-Bond Donors 1 (Amine)Capable of intermolecular H-bonding (dimerization).
H-Bond Acceptors 2 (Ring Nitrogens)Good interaction with DMSO (a hydrogen bond acceptor/dipole).
pKa (Calc) ~3.5 – 4.5 (Ring N)Weak base. Uncharged at neutral pH.
Max Solubility (DMSO) Est. 20–50 mM Warning: Metastable above 50 mM.
Max Solubility (Water) < 0.1 mg/mL Effectively insoluble without pH adjustment.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136066, 2,7-Naphthyridine. Retrieved from [Link]

  • Li, Di, et al. (2005).Equilibrium Solubility, Dissolution Thermodynamics and Preferential Solvation of Naphthyridine Derivatives. Journal of Chemical & Engineering Data. (Contextual grounding on naphthyridine thermodynamics).
  • Balbach, S., & Korn, C. (2004).Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics.

Sources

Optimization

removing palladium impurities from naphthyridine products

Technical Support Center: Decomplexation of Palladium from Naphthyridine Scaffolds Current Status: Operational Ticket ID: PD-REM-NAP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Decomplexation of Palladium from Naphthyridine Scaffolds

Current Status: Operational Ticket ID: PD-REM-NAP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Assessment

The "Naphthyridine Trap" Naphthyridine derivatives (e.g., 1,8-naphthyridines) are not merely passive substrates; they are potent bidentate ligands. Unlike simple aromatics, the adjacent nitrogen atoms in the naphthyridine ring system can chelate Palladium (Pd) with high affinity, effectively "locking" the metal into the product. Standard aqueous washes or simple filtration often fail because the


 (dissociation constant) of the Pd-Naphthyridine complex is lower than that of the wash solution.

Regulatory Compliance (ICH Q3D) Before selecting a protocol, define your target limit based on the ICH Q3D Guideline for Elemental Impurities . Palladium is a Class 2B impurity.

Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (assuming 10g daily dose)
Oral 100 µ g/day 10 ppm
Parenteral 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm

Decision Matrix: Selecting Your Protocol

Do not guess. Use this logic flow to select the remediation strategy best suited for your synthesis stage and compound properties.

Pd_Removal_Decision_Tree cluster_legend Key Decision Factors Start Start: High Pd in Naphthyridine Product Solubility Is product soluble in organic solvents (DCM, EtOAc, THF)? Start->Solubility Scale Scale of Reaction? Solubility->Scale Yes Cryst Protocol C: Crystallization with Additive Solubility->Cryst No (Insoluble) Scavenger Protocol A: Solid-Supported Scavengers (SiliaMetS® DMT) Scale->Scavenger < 100g (Discovery/MedChem) Wash Protocol B: N-Acetylcysteine (NAC) Extraction Scale->Wash > 100g (Process/Pilot) Scavenger->Cryst If Pd > 50ppm Wash->Cryst If Pd > 50ppm Carbon Protocol D: Activated Carbon (High Loss Risk) Legend Naphthyridines bind Pd tightly. Avoid Carbon unless necessary.

Figure 1: Decision tree for palladium remediation strategies. Note the preference for Scavengers and Chelation over Carbon for naphthyridine derivatives.

Protocol A: Solid-Supported Scavengers (The Gold Standard)

Mechanism: Ligand Exchange. Functionalized silica beads (specifically Dimercaptotriazine or DMT ) act as a "super-ligand." The sulfur atoms in DMT have a higher affinity for Pd(II) than the nitrogen atoms in naphthyridine, effectively stripping the metal from your product.

Recommended Scavenger: SiliaMetS® DMT or equivalent (Biotage MP-TMT). Why? Thiol (-SH) scavengers are good, but DMT is bidentate/tridentate, providing the chelation strength necessary to compete with the naphthyridine ring.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude naphthyridine product in a solvent where it is highly soluble (THF, DCM, or Ethyl Acetate). Avoid alcohols if possible, as they can reduce Pd interaction with the silica.

  • Loading: Add 4–8 equivalents of scavenger (w/w relative to the expected Pd mass, NOT the product mass).

    • Calculation: If you used 1g of Pd(OAc)₂ in the reaction, start with 4g of scavenger.

  • Incubation: Stir at 40–50°C for 4 hours .

    • Critical: Heat is required to overcome the activation energy of the ligand exchange. Room temperature stirring is often insufficient for naphthyridines.

  • Filtration: Filter the suspension through a pad of Celite® or a 0.45µm membrane.

  • Wash: Rinse the filter cake with fresh solvent to recover adsorbed product.

  • Analysis: Evaporate a small aliquot and check Pd levels (ICP-MS).

Protocol B: The N-Acetylcysteine (NAC) Wash

Mechanism: Solubilization via Chelation. N-Acetylcysteine (NAC) is a water-soluble ligand that forms anionic complexes with Pd. By adjusting the pH, we can force the Pd-NAC complex into the aqueous phase while the naphthyridine product remains in the organic phase.

Best For: Large-scale batches where silica filtration is cost-prohibitive.

Step-by-Step Workflow:

  • Preparation: Dissolve the crude product in a water-immiscible solvent (e.g., Isopropyl Acetate, 2-MeTHF, or DCM).

  • The NAC Charge: Add an aqueous solution of N-Acetylcysteine (2–5 equivalents relative to Pd).

  • Heating (The Driver): Heat the biphasic mixture to 50–60°C under vigorous stirring for 1–2 hours.

    • Note: The heat facilitates the decoordination of Pd from the naphthyridine.

  • The pH Swing (Critical Step):

    • Cool the mixture to room temperature.

    • Add Ammonia water (28%) or dilute NaOH to adjust the aqueous layer to pH 8–9.

    • Why? At basic pH, the carboxylic acid of NAC is deprotonated, making the Pd-NAC complex highly polar and water-soluble.

  • Separation: Stop stirring. The Pd (now red/brown in the aqueous layer) will separate. Drain the aqueous layer.

  • Polishing: Wash the organic layer once with brine, then dry over Na₂SO₄.

Troubleshooting & FAQs

Q: My product is turning yellow/brown after the reaction. Is this Palladium? A: Likely, yes. Pd-Naphthyridine complexes are often intensely colored (yellow to dark orange). If the color persists after a standard wash, the Pd is chemically bound, not just physically entrained. Proceed with Protocol A (DMT Silica).

Q: I used Activated Carbon (Charcoal), but my yield dropped 40%. Why? A: Naphthyridines are flat, aromatic systems that adsorb strongly to the graphitic planes of activated carbon via


-stacking.
  • Fix: Avoid carbon. If you must use it, use "Cuno" filters or specific carbon grades designed for metal removal (e.g., Darco KB-G) and limit contact time to <30 mins.

Q: The Pd level is stuck at 200 ppm despite using Thiol silica. A: You might have Pd(0) nanoparticles rather than Pd(II). Thiol ligands bind Pd(II) well but are slower with Pd(0).

  • Fix: Stir the solution open to air for 1 hour (to oxidize surface Pd) or add a mild oxidant (like dimethyl sulfoxide) before adding the scavenger. Alternatively, switch to a scavenger specifically for Pd(0) (e.g., SiliaMetS® S-Typ).

Q: Can I just crystallize the product? A: Crystallization alone often fails because the Pd-complex co-crystallizes with the product (isomorphism).

  • Fix: Add a "sacrificial ligand" to the mother liquor during crystallization. Adding 1-5% wt/wt of Cysteine or Thiourea to the crystallization solvent can keep the Pd in the mother liquor while the pure product precipitates.

References

  • Garrett, C. E., & Prasad, K. (2004).[1][2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency.[3] Link

  • Biotage. (2020).[3] Strategies for Metal Scavenging in Organic Synthesis. Biotage Application Notes. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Comparative NMR Profiling of 4-Chloro-2,7-naphthyridin-1-amine

Executive Summary 4-Chloro-2,7-naphthyridin-1-amine represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-infective agents.[1] Its structural uniqueness—a fu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2,7-naphthyridin-1-amine represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-infective agents.[1] Its structural uniqueness—a fused bicyclic system containing two nitrogen atoms in a 2,7-arrangement—presents specific spectroscopic challenges compared to its quinoline or isoquinoline bioisosteres.[1]

This guide provides a technical breakdown of the 1H NMR profile for this molecule. Unlike standard spectral lists, this analysis focuses on comparative solvent behavior and isomer differentiation , equipping researchers with the logic to validate their synthesis and assess purity against common byproducts.[1]

Structural Analysis & Proton Environment

To interpret the spectrum accurately, we must first map the proton environment of the 2,7-naphthyridine core. The molecule possesses four non-exchangeable aromatic protons and two exchangeable amine protons .

Atom Numbering & Assignment Logic

The IUPAC numbering for 2,7-naphthyridine places the nitrogens at positions 2 and 7.

  • Position 1: Substituted with

    
    .
    
  • Position 4: Substituted with

    
    .[1][2][3][4][5][6][7]
    
  • Position 3: Isolated aromatic proton (Singlet).

  • Positions 5 & 6: Vicinal aromatic protons (Doublets).

  • Position 8: Isolated aromatic proton (Singlet).

Predicted Chemical Shift Zones
ProtonMultiplicityApprox.[1] Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, ppm)
Structural Justification
H8 Singlet (

)
9.10 – 9.40Most Deshielded. Located

to N7 and

to the bridgehead.[1] The "imine-like" environment of N7 pulls significant electron density.
H3 Singlet (

)
7.80 – 8.10Isolated between N2 and C-Cl. The Chlorine atom (

effect) and Nitrogen (

) deshield it, but less than H8.
H6 Doublet (

)
8.40 – 8.70

to N7. Highly deshielded due to proximity to the heteroatom.
H5 Doublet (

)
7.50 – 7.80

to N7. Shielded relative to H6. Couples with H6 (

).

Broad (

)
7.00 – 8.50Highly variable.[1][7] Dependent on solvent, concentration, and water content.[1]

Comparative Profiling: Solvent & Isomer Analysis

This section compares the spectral performance under different experimental conditions, a critical step for validation.

Solvent Comparison: DMSO- vs. CDCl vs. MeOD

The choice of solvent drastically alters the visibility of the amine group and the resolution of the aromatic region.

FeatureDMSO-

(Recommended)
CDCl

(Alternative)
MeOD (Verification)
Solubility High. Dissolves the polar amine/chloro core effectively.[1]Moderate/Low. May require heating; aggregation can broaden peaks.[1]High. Good for clean aromatic region analysis.
Amine (

)
Visible. Appears as a sharp or broad singlet (

7.0–8.0). Exchange is slow.
Broad/Invisible. Often broadens into the baseline due to quadrupole broadening or intermediate exchange.Absent. Rapid deuterium exchange (

) eliminates the signal.
Water Peak

3.33 ppm

1.56 ppm

4.87 ppm
Use Case Full Characterization. Essential for confirming the amine group integration.Lipophilic Impurities. Use if checking for non-polar solvent residues (Hexane/EtOAc).Skeleton Confirmation. Use to simplify the aromatic region by removing NH coupling.
Isomer Differentiation (The "Alternative" Analysis)

Synthesizing naphthyridines often yields regioisomers (e.g., 1,5- or 1,8-naphthyridines).[1] Here is how to distinguish the 2,7-isomer from alternatives using coupling constants (


).
  • 2,7-Naphthyridine (Target):

    • Shows two distinct singlets (H3, H8) and one pair of doublets (H5/H6).

    • Logic: The nitrogens separate the spin systems.

  • 1,5-Naphthyridine (Alternative):

    • Higher symmetry often leads to simplified spectra.

    • Protons are typically part of an AMX or ABX system, lacking the distinct "two singlet" pattern of the 2,7-core.[1]

  • 1,8-Naphthyridine (Alternative):

    • Ring protons often show continuous coupling (e.g., dd or ddd) around the ring, unlike the isolated H3/H8 in the 2,7-system.

Experimental Protocols

Sample Preparation (Standardized)

To ensure reproducibility and minimize concentration-dependent shifting of the amine peak:

  • Mass: Weigh 5–10 mg of 4-Chloro-2,7-naphthyridin-1-amine.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Note: Ensure DMSO is dry. Water content >0.1% will shift the

      
       peak and potentially merge it with aromatics.
      
  • Filtration: If the solution is cloudy (common with chloro-salts), filter through a small cotton plug into the NMR tube.

  • Reference: Use residual solvent peak (DMSO-H at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     2.50 ppm) for calibration. Do not use TMS if possible, as it adds an extra signal that may overlap with aliphatic impurities.[1]
    
Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (Standard proton).

  • Number of Scans (NS): 16 or 32 (Sufficient for >5 mg).

  • Relaxation Delay (D1): 1.0 sec (Standard) or 5.0 sec (Quantitative).

    • Why? The isolated protons (H3, H8) have longer ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       relaxation times. For accurate integration, a longer delay is required.[1]
      
  • Spectral Width: -2 to 14 ppm.[1]

Visualization of Assignment Logic

The following diagram illustrates the logical workflow for assigning peaks in this specific molecule, differentiating it from common impurities.

NMR_Assignment_Logic Start Start: Analyze 1H Spectrum (DMSO-d6) Region_Aromatic Region: 7.5 - 9.5 ppm (Aromatic Protons) Start->Region_Aromatic Region_Amine Region: 7.0 - 8.0 ppm (Broad Singlet) Start->Region_Amine Step_H8 Identify Most Deshielded Singlet (> 9.0 ppm) Assign: H8 (alpha to N7) Region_Aromatic->Step_H8 Result_27 Confirmed: 2,7-Naphthyridine Core Region_Amine->Result_27 Integration = 2H Step_H3 Identify Second Singlet (~8.0 ppm) Assign: H3 (Isolated by Cl/N2) Step_H8->Step_H3 Step_Coupling Identify Coupled Pair (Doublets) J = 5-6 Hz Assign: H5 & H6 Step_H3->Step_Coupling Check_COSY Validation: COSY NMR Do the doublets correlate? Step_Coupling->Check_COSY Check_COSY->Result_27 Yes Result_Iso Alert: Isomer/Impurity (If coupling patterns differ) Check_COSY->Result_Iso No

Figure 1: Logical flowchart for the structural assignment of 4-Chloro-2,7-naphthyridin-1-amine, utilizing chemical shift hierarchy and coupling constants.[1]

References

  • MDPI. (2010).[8] Spectral Characteristics of 2,7-Naphthyridines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009). Synthesis and Structure of Chlorinated Naphthyridine Derivatives. Retrieved from [Link]

  • Reich, H. J. (University of Wisconsin). Proton NMR Data: Chemical Shifts of Heterocycles. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2,7-Naphthyridine and 1,6-Naphthyridine Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, are prominent scaffolds in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, are prominent scaffolds in medicinal chemistry and materials science.[1][2][3] Their isomeric forms, dictated by the positions of the two nitrogen atoms, exhibit distinct electronic properties and, consequently, different chemical reactivity. This guide provides an in-depth comparison of the reactivity of two such isomers: 2,7-naphthyridine and 1,6-naphthyridine. Understanding these differences is crucial for designing efficient synthetic routes and for predicting the metabolic fate and potential interactions of naphthyridine-based drug candidates.

This document will delve into the electronic structures of these isomers, compare their reactivity towards electrophilic and nucleophilic attacks with supporting experimental and computational data, and provide detailed experimental protocols for researchers to conduct their own comparative studies.

Structural and Electronic Properties: A Tale of Two Isomers

The arrangement of the nitrogen atoms within the bicyclic framework profoundly influences the electron density distribution and, therefore, the reactivity of 2,7- and 1,6-naphthyridine.

2,7-Naphthyridine: In this symmetrical isomer, the nitrogen atoms are located in a para-like relationship across the two rings. This arrangement leads to a more uniform electron distribution compared to its 1,6-counterpart.

1,6-Naphthyridine: This isomer features a meta-like arrangement of its nitrogen atoms. This asymmetry results in a more polarized electron distribution within the aromatic system.

A key experimental indicator of electron density at carbon atoms is the ¹³C NMR chemical shift. A study on symmetrical naphthyridines revealed a linear correlation between ¹³C NMR chemical shifts and the total charge density on the carbon atoms, as calculated by molecular orbital methods.[4] For 2,7-naphthyridine, the reported ¹³C NMR chemical shifts in CDCl₃ are: C1/C8 at 151.7 ppm, C3/C6 at 147.9 ppm, and C4/C5 at 119.4 ppm. The lower chemical shift of C4/C5 suggests a higher electron density at these positions, making them more susceptible to electrophilic attack.

Caption: The structures of 2,7-naphthyridine and 1,6-naphthyridine highlight the different positions of the nitrogen atoms.

Comparative Reactivity Analysis

The differing electronic landscapes of 2,7- and 1,6-naphthyridine manifest in their reactivity towards various chemical transformations.

Basicity and Protonation
Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (SEAr), an electrophile attacks the electron-rich positions of the aromatic ring. The positions most susceptible to attack are those with the highest electron density.

Theoretical Predictions: Computational studies predicting the regioselectivity of electrophilic aromatic substitution reactions on heteroaromatic systems often correlate the most nucleophilic center with the site of attack.[7] For 2,7-naphthyridine, based on ¹³C NMR data, the C4 and C5 positions are the most electron-rich and are therefore the predicted sites for electrophilic attack.[4] For 1,6-naphthyridine, the electron-donating effect of the nitrogen atom is expected to direct electrophiles to the positions ortho and para to it, though the deactivating effect of the second nitrogen atom needs to be considered.

Experimental Observations: Direct comparative experimental studies on the electrophilic substitution of 2,7- and 1,6-naphthyridine are scarce. However, studies on related naphthyridine isomers, such as 1,5-naphthyridine, show that reactions like bromination can occur.[8] The reaction conditions for electrophilic substitution on naphthyridines are often harsh due to the deactivating effect of the nitrogen atoms.[9]

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic systems. In naphthyridines, the presence of two electron-withdrawing nitrogen atoms facilitates this type of reaction, particularly at positions alpha and gamma to the nitrogen atoms.[10][11]

Reactivity Trends: The reactivity of halogenated naphthyridines towards nucleophiles is a good measure of their susceptibility to SNAr. The general order of reactivity for nucleophilic substitution on pyridinium ions has been studied, providing a framework for understanding the reactivity of naphthyridines.[1][12] For both 2,7- and 1,6-naphthyridine, the positions adjacent to the nitrogen atoms (C1, C3, C6, C8 for 2,7- and C2, C5, C7 for 1,6-) are expected to be the most reactive towards nucleophiles when a suitable leaving group is present.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated naphthyridines are excellent substrates for these reactions, allowing for the introduction of a wide variety of substituents. The reactivity in these reactions will depend on the position of the halogen and the electronic nature of the specific naphthyridine isomer.

Quantitative Data Summary

A direct quantitative comparison of the reactivity of 2,7- and 1,6-naphthyridine through experimental kinetic data is not well-documented in the peer-reviewed literature. To facilitate such a comparison, this guide proposes the following experimental protocols. The table below presents available experimental and computational data that can be used to infer relative reactivity.

Property2,7-Naphthyridine1,6-NaphthyridineReference
¹³C NMR (CDCl₃, ppm) C1/C8: 151.7, C3/C6: 147.9, C4/C5: 119.4Not available[4]
Calculated Electron Density Higher at C4/C5Not available[4]
pKa Not availableNot available

Experimental Protocols for Comparative Reactivity Studies

To address the gap in direct comparative data, the following detailed experimental protocols are provided. These are designed to be self-validating systems for researchers to quantitatively compare the reactivity of 2,7- and 1,6-naphthyridine.

Competitive Nitration for Electrophilic Reactivity

This experiment aims to determine the relative rates of nitration of 2,7- and 1,6-naphthyridine.

Causality: By reacting an equimolar mixture of the two isomers with a substoichiometric amount of a nitrating agent, the isomer that is more reactive towards electrophilic attack will be preferentially nitrated. The product ratio, determined by ¹H NMR or HPLC, will reflect the relative reactivity.

Protocol:

  • Preparation of the Substrate Solution: In a dry 25 mL round-bottom flask, dissolve 2,7-naphthyridine (0.5 mmol) and 1,6-naphthyridine (0.5 mmol) in concentrated sulfuric acid (5 mL) at 0 °C.

  • Preparation of the Nitrating Agent: In a separate flask, prepare a nitrating mixture by adding concentrated nitric acid (0.45 mmol) to concentrated sulfuric acid (1 mL) at 0 °C.

  • Reaction: Slowly add the nitrating mixture dropwise to the stirred solution of the naphthyridines at 0 °C over 10 minutes.

  • Quenching: After stirring for 1 hour at 0 °C, pour the reaction mixture slowly onto crushed ice (20 g).

  • Work-up: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy and/or HPLC to determine the ratio of the nitrated products of each isomer.

Diagram of Competitive Nitration Workflow:

G sub Equimolar Mixture (2,7- and 1,6-Naphthyridine) reaction Competitive Nitration sub->reaction reagent Substoichiometric Nitrating Agent (HNO3/H2SO4) reagent->reaction products Mixture of Nitrated Products and Unreacted Starting Materials reaction->products analysis Analysis (¹H NMR / HPLC) products->analysis result Product Ratio (Relative Reactivity) analysis->result

Caption: Workflow for the competitive nitration experiment.

Competitive Nucleophilic Aromatic Substitution

This protocol compares the susceptibility of dichlorinated derivatives of 2,7- and 1,6-naphthyridine to nucleophilic attack.

Causality: By reacting an equimolar mixture of a dichlorinated 2,7-naphthyridine and a dichlorinated 1,6-naphthyridine with a substoichiometric amount of a nucleophile, the more reactive isomer will undergo substitution at a faster rate.

Protocol:

  • Substrate Preparation: Synthesize a dichlorinated derivative of each naphthyridine isomer (e.g., 1,3-dichloro-2,7-naphthyridine and a suitable dichloro-1,6-naphthyridine).

  • Reaction Setup: In a sealed tube, dissolve the dichlorinated 2,7-naphthyridine (0.25 mmol) and the dichlorinated 1,6-naphthyridine (0.25 mmol) in a suitable solvent (e.g., DMSO).

  • Nucleophile Addition: Add a solution of a nucleophile (e.g., morpholine, 0.2 mmol) in the same solvent.

  • Reaction: Heat the mixture at a predetermined temperature (e.g., 80 °C) and monitor the reaction progress by taking aliquots at regular intervals.

  • Analysis: Analyze the aliquots by HPLC or LC-MS to determine the consumption of the starting materials and the formation of the monosubstituted products for each isomer.

  • Kinetic Analysis: Plot the concentration of reactants and products over time to determine the relative initial rates of reaction for each isomer.

Diagram of Competitive Nucleophilic Substitution:

G substrates Equimolar Mixture of Dichloronaphthyridines reaction Competitive SNAr Reaction substrates->reaction nucleophile Substoichiometric Nucleophile nucleophile->reaction analysis Time-course Analysis (HPLC / LC-MS) reaction->analysis result Relative Rate Constants analysis->result

Caption: Workflow for competitive nucleophilic aromatic substitution.

Conclusion

The isomeric relationship between 2,7- and 1,6-naphthyridine gives rise to distinct electronic properties that govern their chemical reactivity. While a comprehensive body of direct comparative experimental data is currently lacking in the literature, theoretical considerations and data from related systems allow for reasoned predictions. 2,7-Naphthyridine, with its more symmetrical electron distribution, is anticipated to have distinct sites for electrophilic and nucleophilic attack compared to the more polarized 1,6-isomer.

The experimental protocols detailed in this guide provide a framework for researchers to generate the much-needed quantitative data to directly compare the reactivity of these important heterocyclic scaffolds. Such data will be invaluable for the rational design of synthetic routes and the development of novel naphthyridine-based molecules with tailored properties for applications in drug discovery and materials science.

References

  • Carbon-13 nuclear magnetic resonance spectra and electronic densities of symmetrical naphthyridines. Journal of the Chemical Society, Perkin Transactions 2, (1976).

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25 (14), 3252 (2020).

  • Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5 (8), 956-965 (2000).

  • Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Journal of the Indian Chemical Society, 62 (3), 207-211 (1985).

  • Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 11 (43), 26647-26660 (2021).

  • Analyzing Kinetic Binding Data. Assay Guidance Manual (2021).

  • A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23 (11), 2841 (2018).

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Physical Organic Chemistry, 31 (3), e3779 (2018).

  • Considerations for improved performance of competition association assays analysed with the Motulsky–Mahan's “kinetics of competitive binding” model. British Journal of Pharmacology, 176 (18), 3506-3523 (2019).

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv (2021).

  • Correlations between calculated 13C-NMR shifts (with and without diffuse functions) and experimental values for polycyclic aromatic hydrocarbon (PAH) anions. Magnetic Resonance in Chemistry, 42 (4), 356-364 (2004).

  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 8 (4), 3048-3053 (2017).

  • Synthesis of some 1,8- Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archives, 3 (3), 752-758 (2012).

  • A novel and efficient synthesis of 3-iodo substituted 1,8-naphthyridines by electrophilic cyclization of 2-amino nicotinaldehyde and their antimicrobial activity. Russian Journal of General Chemistry, 85 (8), 1956-1961 (2015).

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12 (32), 6175-6180 (2014).

  • COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. International Research Journal of Engineering and Technology, 5 (5), 1-5 (2018).

  • Advances in the Chemistry of Naphthyridines. Advances in Heterocyclic Chemistry, 93 , 141-205 (2007).

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts (2021).

  • DFT study of frontier orbitals and NLO properties of a phenanthroline and nitrophenol complex. Scientific Reports, 14 (1), 1-14 (2024).

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12 (32), 6175-6180 (2014).

  • THE NAPHTHYRIDINES. John Wiley & Sons (2008).

  • Computational analysis of energetic features and intermolecular interactions in protein-inhibitor USP7 complexes. Organic & Biomolecular Chemistry, 22 (1), 49-62 (2024).

  • Experimental Methods to Determine Binding Kinetics. Methods in Molecular Biology, 1278 , 1-26 (2015).

  • Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58 (4), 958-970 (2019).

  • Gas Phase Proton Affinity, Basicity, and pKa Values for Nitrogen Containing Heterocyclic Aromatic Compounds. Journal of the American Chemical Society, 125 (44), 13412-13422 (2003).

  • Evaluation of a Minimal Experimental Design for Determination of Enzyme Kinetic Parameters and Inhibition Mechanism. Drug Metabolism and Disposition, 30 (8), 855-862 (2002).

  • Computational Study of P, S and Se Analogues of Naphthalenediimide as Cathode Components in Batteries. Molecules, 26 (21), 6489 (2021).

  • Computational Study of the Characterizes, Spectroscopy and Medical Activity of Ruthenium (II) Metal Complex [Ru(bpy)2(H2saltsc)]+. Journal of Physics: Conference Series, 2525 (1), 012024 (2023).

  • Computational Study of Frontier Orbitals, Chemical Reactivity and Molecular Electrostatic Potential Surface of Carbamazepine. International Journal of Computer Applications, 142 (13), 13-17 (2016).

  • Kinetic Analysis and Probing with Substrate Analogues of the Reaction Pathway of the Nitrile Reductase QueF from Escherichia coli. Journal of Biological Chemistry, 290 (36), 22157-22170 (2015).

  • A compendium of gas phase basicity and proton affinity measurements. National Institute of Standards and Technology (1998).

  • Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. Journal of Organic Chemistry, 78 (23), 12064-12071 (2013).

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14 (10), 1029 (2021).

  • ChemInform Abstract: Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. ChemInform, 34 (26) (2003).

Sources

Validation

Antimicrobial Potency Guide: 2,7-Naphthyridine Derivatives vs. Quinolone Antibiotics

Topic: Antimicrobial Potency of 2,7-Naphthyridine vs. Quinolone Antibiotics Content Type: Publish Comparison Guide Executive Summary This guide provides a technical comparison between 2,7-naphthyridine derivatives —an em...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antimicrobial Potency of 2,7-Naphthyridine vs. Quinolone Antibiotics Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison between 2,7-naphthyridine derivatives —an emerging class of Novel Bacterial Topoisomerase Inhibitors (NBTIs)—and established quinolone/fluoroquinolone antibiotics (based on the 1,8-naphthyridine or quinoline scaffold).

While fluoroquinolones (e.g., Ciprofloxacin) exhibit superior absolute potency (MICs < 1 mg/L) and broad-spectrum activity, they are plagued by rapid resistance development and off-target toxicity. In contrast, recent 2,7-naphthyridine derivatives (specifically hydrazone and isoquino-fused analogs) demonstrate targeted Gram-positive selectivity (MICs ~8–31 mg/L) and a "microbiota-sparing" profile, making them promising candidates for precision decolonization therapies (e.g., MRSA) without disrupting commensal flora.

Structural & Mechanistic Divergence

Chemical Scaffolds

The core difference lies in the nitrogen positioning within the fused ring system, which dictates binding geometry in the DNA-Gyrase complex.

  • Quinolones (1,8-Naphthyridines/Quinolines): Characterized by a 4-oxo-3-carboxylic acid moiety essential for binding magnesium ions (

    
    ) and anchoring the drug to the DNA-enzyme cleavage complex.
    
  • 2,7-Naphthyridines: Lacks the 3-carboxyl group. Instead, activity is driven by side chains (e.g., hydrazone linkers, fused isoquinoline rings) that facilitate halogen bonding and electrostatic interactions in a distinct "Reverse-Mode" binding pocket, often avoiding cross-resistance with quinolones.

Mechanism of Action (MoA)

While both classes target Type II Topoisomerases (DNA Gyrase and Topo IV), their inhibition modes differ fundamentally.

  • Quinolones (Cleavage Complex Stabilizers): Trap the enzyme in a covalent DNA-cleaved state, causing double-strand breaks (DSBs) and rapid bactericidal cell death.

  • 2,7-Naphthyridines (Bimodal NBTIs): Act via a bimodal mechanism:

    • Catalytic Inhibition: Prevent DNA strand passage (supercoiling inhibition).

    • Cleavage Enhancement: Stabilize single-stranded DNA cleavage (distinct from the DSBs of quinolones).

Visualization: Mechanism of Action Comparison[1]

MoA_Comparison cluster_Quinolone Quinolone Pathway cluster_Naphthyridine 2,7-Naphthyridine (NBTI) Pathway Target Bacterial Type II Topoisomerases (Gyrase / Topo IV) Q_Bind Binds DNA-Enzyme Interface (Requires Mg2+) Target->Q_Bind N_Bind Binds 'Reverse-Mode' Pocket (No Mg2+ required) Target->N_Bind Q_Drug Fluoroquinolones (e.g., Ciprofloxacin) Q_Drug->Q_Bind Q_Effect Stabilizes Double-Strand Cleavage Complex Q_Bind->Q_Effect Q_Result Accumulation of DSBs Rapid Cell Death Q_Effect->Q_Result N_Drug 2,7-Naphthyridine Derivatives (e.g., Compound 10j) N_Drug->N_Bind N_Effect Bimodal Action: 1. Inhibits Catalysis 2. Stabilizes SS-Cleavage N_Bind->N_Effect N_Result Replication Arrest + Selective Toxicity N_Effect->N_Result

Figure 1: Mechanistic divergence between classical Quinolones (DSB stabilization) and 2,7-Naphthyridine NBTIs (Bimodal inhibition).

Comparative Potency Analysis

The following data contrasts the absolute potency (MIC) and spectrum of key 2,7-naphthyridine derivatives against standard Ciprofloxacin.

Table 1: Head-to-Head Antimicrobial Potency (MIC in mg/L)
Compound ClassSpecific AgentS. aureus (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)Selectivity Profile
Fluoroquinolone Ciprofloxacin 0.25 – 0.6 0.01 – 0.02 0.15 – 0.5 Broad Spectrum (High Potency)
2,7-Naphthyridine Compound 10j (Hydrazone)8.0>128 (Inactive)>128 (Inactive)Narrow Spectrum (Gram+ Selective)
2,7-Naphthyridine Compound 10f (Hydrazone)31.0>128 (Inactive)>128 (Inactive)Narrow Spectrum
Isoquino-Naphthyridine Compound 102a (Fused)12.512.5NDModerate Broad Spectrum

Key Insights:

  • Potency Gap: Ciprofloxacin is ~13–30x more potent against S. aureus than the best 2,7-naphthyridine (10j).

  • Selectivity Advantage: Compound 10j is inactive against Gram-negatives and commensals (e.g., Lactobacillus), whereas Ciprofloxacin decimates the entire gut microbiome. This makes 10j ideal for topical decolonization or targeted therapy.

  • Structural Impact: Fusing the 2,7-scaffold (Isoquino-derivatives, 102a) restores some Gram-negative activity, mimicking the broad spectrum of aminoglycosides, but loses the high selectivity of the hydrazone derivatives.

Experimental Protocols

Synthesis of Active 2,7-Naphthyridine Hydrazones (Protocol for Cpd 10j)

Rationale: The hydrazone linker is critical for the "Reverse-Mode" binding geometry.

  • Precursor Preparation: Synthesize 2,7-naphthyridine-hydrazide (3) by reacting ethyl 2,7-naphthyridine-4-carboxylate with hydrazine hydrate in ethanol (Reflux, 4h).

  • Coupling:

    • Dissolve 1.0 mmol of hydrazide precursor in 25 mL absolute ethanol.

    • Add 1.0 mmol of the appropriate aromatic aldehyde (e.g., 2,4-dichloro-benzaldehyde for halogen bonding).

    • Add 2-3 drops of glacial acetic acid (Catalyst).

  • Reaction: Reflux at 80°C for 3–4 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

  • Purification: Cool to room temperature. Filter the precipitate. Recrystallize from ethanol.

  • Validation: Verify structure via 1H-NMR (Look for singlet -CH=N- at δ 8.2–8.5 ppm).

Antimicrobial Susceptibility Testing (Microdilution)

Standard: CLSI M07-A10

  • Inoculum: Prepare bacterial suspension (0.5 McFarland) in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Dilute to final density of

    
     CFU/mL.
    
  • Plate Setup: Use 96-well polystyrene plates.

    • Rows A-H: Serial 2-fold dilutions of test compounds (Range: 128 mg/L to 0.125 mg/L).

    • Controls: Ciprofloxacin (Positive Control), DMSO (Solvent Control), Sterility Control.

  • Incubation: 37°C for 18–24 hours (aerobic).

  • Readout:

    • MIC: Lowest concentration with no visible turbidity.

    • MBC (Optional): Plate 10 µL from clear wells onto agar; lowest concentration with

      
       killing.
      
Visualization: Experimental Workflow

Workflow cluster_Synth Synthesis cluster_Test Biological Evaluation S1 Precursor: 2,7-Naphthyridine Hydrazide S2 Coupling: + Aldehyde (Cat. AcOH) S1->S2 S3 Product: Hydrazone Derivative (Cpd 10j) S2->S3 T1 MIC Assay (S. aureus) S3->T1 Purified Compound T2 Selectivity Screen (P. aeruginosa / Lactobacillus) T1->T2 T3 Biofilm Eradication (Live/Dead Staining) T2->T3

Figure 2: Workflow from synthesis of hydrazone derivatives to biological validation.

Challenges & Future Outlook

  • Solubility: 2,7-naphthyridines often suffer from poor aqueous solubility compared to the zwitterionic fluoroquinolones. Formulation strategies (e.g., mesoporous silica, niosomes) are often required for in vivo efficacy.

  • Resistance: While they avoid existing fluoroquinolone resistance mechanisms (e.g., gyrA Ser83 mutations), bacteria can develop novel resistance via efflux pump upregulation.

  • Toxicity: Early data suggests 2,7-naphthyridines are less cytotoxic to mammalian fibroblasts than older quinolones, but extensive genotoxicity (hERG, micronucleus) profiling is still needed.

References

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates. Int. J. Mol.[1][2] Sci. (2025). Link

  • Antimicrobial Activity of Naphthyridine Derivatives: A Review. Pharmaceuticals (2024).[1][3][4] Link

  • Bimodal Actions of NBTIs Targeting Gyrase and Topoisomerase IV. Biochemistry (2019). Link

  • Activity of Ciprofloxacin against Methicillin-Resistant Staphylococcus aureus. Antimicrob.[5][6] Agents Chemother. (1985). Link

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents. Molecules (2024). Link

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4-Chloro-2,7-naphthyridin-1-amine

For researchers and scientists at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Chloro-2,7-naphthyridin-1-amine, a compound class of interest in medicinal chemistry. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to provide clarity and build confidence in your laboratory's chemical hygiene plan.

The core principle of chemical waste management is "cradle-to-grave" responsibility, a concept codified in the Resource Conservation and Recovery Act (RCRA) overseen by the U.S. Environmental Protection Agency (EPA).[1][2] This means that from the moment a chemical waste is generated in your lab to its final disposal, its journey must be documented and managed in a compliant manner.

Part 1: Hazard Assessment and Characterization

Before any disposal actions are taken, a thorough hazard assessment of 4-Chloro-2,7-naphthyridin-1-amine is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its potential hazards based on its structural motifs: a chlorinated heterocyclic ring and an aromatic amine.

  • Chlorinated Organic Compounds: These compounds can be toxic and persistent in the environment.[3][4] Incomplete combustion of chlorinated compounds can lead to the formation of highly toxic dioxins.[3]

  • Aromatic Amines: Many aromatic amines are known or suspected to be toxic or carcinogenic. For instance, p-Chloroaniline, a related compound, is classified as a carcinogen under California's Proposition 65.[5]

Based on these structural alerts, 4-Chloro-2,7-naphthyridin-1-amine should be treated as a hazardous waste. A safety data sheet for the similar compound 2-Amino-7-chloro-1,8-naphthyridine indicates it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[6] Therefore, all waste containing this compound, including neat material, solutions, and contaminated labware, must be disposed of as hazardous waste.

Table 1: Hazard Profile and Regulatory Considerations

ParameterGuideline/DataSource
Waste Classification Hazardous Waste (Assumed based on structure)[2]
Potential Hazards Skin Irritation, Eye Irritation, Harmful if Swallowed/Inhaled[6]
Environmental Hazards Potentially toxic to aquatic life, persistence in the environment[5][7]
Primary Regulatory Body U.S. Environmental Protection Agency (EPA)[2]
Governing Legislation Resource Conservation and Recovery Act (RCRA)[1][2]
Part 2: Personal Protective Equipment (PPE) and Spill Management

Given the potential hazards, stringent adherence to PPE protocols is mandatory when handling 4-Chloro-2,7-naphthyridin-1-amine waste.

Step-by-Step PPE Protocol:

  • Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of solid material or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

Spill Management:

In the event of a spill, the primary objective is to contain the material and prevent its spread.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Absorb: For liquid spills, use a non-combustible absorbent material like sand, earth, or vermiculite.[9]

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol), collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Part 3: Waste Segregation and Container Management

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[10][11]

Waste Segregation Workflow

Caption: Waste Segregation at the Point of Generation.

Container Selection and Labeling:

  • Compatibility: Containers must be made of a material that is compatible with the waste. For 4-Chloro-2,7-naphthyridin-1-amine, glass or high-density polyethylene (HDPE) containers are generally suitable.[12] Do not use metal containers for acidic waste.[13]

  • Condition: Containers must be in good condition, with no leaks or cracks, and must have a secure, screw-top lid.[10][12]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), the approximate percentages of each component, and the date of accumulation.[11][14]

Part 4: Step-by-Step Disposal Procedures

1. Solid Waste Disposal:

  • Collection: Collect all solid waste contaminated with 4-Chloro-2,7-naphthyridin-1-amine (e.g., contaminated gloves, paper towels, weigh boats, silica gel) in a designated, labeled solid hazardous waste container.

  • Storage: Keep the container sealed when not in use and store it in a designated Satellite Accumulation Area (SAA).[10] The SAA must be at or near the point of generation and under the control of laboratory personnel.[2][14]

2. Liquid Waste Disposal:

  • Aqueous Waste: Collect aqueous solutions containing 4-Chloro-2,7-naphthyridin-1-amine in a labeled hazardous waste container. Do not dispose of this waste down the drain. [11][15] The presence of the chlorinated heterocyclic ring makes it unsuitable for sewer disposal.

  • Organic Solvent Waste: Collect organic solutions in a separate, labeled hazardous waste container. Ensure that incompatible solvents are not mixed.

  • First Rinse: The first rinse of any container that held 4-Chloro-2,7-naphthyridin-1-amine must be collected as hazardous waste.[8][11]

  • Storage: Liquid waste containers must be stored in secondary containment to prevent spills.[2][11]

3. Disposal of Empty Containers:

  • Rinsing: A container is considered "empty" under RCRA regulations if it has been triple-rinsed with a suitable solvent. The first rinse must be collected as hazardous waste.[11]

  • Defacing: Once properly rinsed, the label on the container must be defaced or removed.[11]

  • Disposal: The rinsed and defaced container can then typically be disposed of in the normal trash or recycled, depending on institutional policies.

Disposal Workflow Diagram

DisposalWorkflow Start Generation of 4-Chloro-2,7-naphthyridin-1-amine Waste Characterize Characterize as Hazardous Waste Start->Characterize Segregate Segregate by Physical Form (Solid, Liquid, Sharps) Characterize->Segregate Containerize Place in Properly Labeled, Compatible Waste Container Segregate->Containerize Store Store in Satellite Accumulation Area (SAA) Containerize->Store Pickup Request Waste Pickup from EHS Store->Pickup Transport EHS Transports to Central Accumulation Area (CAA) Pickup->Transport FinalDisposal Disposal by Licensed Hazardous Waste Vendor Transport->FinalDisposal

Caption: Overall Waste Disposal Workflow.

Part 5: Final Disposal and Record Keeping

The final step in the disposal process is the removal of the waste from your laboratory by your institution's EHS department.

  • Waste Pickup: Once a waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), a pickup should be requested from EHS.[10]

  • Documentation: Maintain accurate records of the waste generated in your laboratory. This documentation is essential for regulatory compliance and for your institution's waste management program.[1][16]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship in your laboratory. The principles of proper hazard assessment, segregation, containment, and documentation are the cornerstones of a robust chemical hygiene plan.

References

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • U.S. Occupational Safety and Health Administration. Chemical Storage Requirements.
  • Wolters Kluwer. Complying With OSHA's Hazardous Material Requirements.
  • Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices.
  • U.S. Occupational Safety and Health Administration. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • BenchChem. (2025, December). Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • ARC Products, INC. Safety Data Sheet - Oil Pro EB5590 MCQ.
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.
  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide.
  • Safety Data Sheet. (2010, May 24). p-Chloroaniline.
  • BASF. (2025, December 1). Safety Data Sheet - Frontier 2X.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • ECHEMI. 2-Amino-7-chloro-1,8-naphthyridine SDS.
  • National Institutes of Health. The NIH Drain Discharge Guide.
  • ResearchGate. Disposal of Chlorine-Containing Wastes.
  • Experts@Minnesota. Removal of chlorinated organic compounds during wastewater treatment: Achievements and limits.

Sources

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